Dasatinib analog-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25ClFN7O2S |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
N-(2-chloro-4-fluoro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25ClFN7O2S/c1-13-9-15(24)10-16(23)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28) |
InChI Key |
FCRGTVFXNINSGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Dasatinib Analog-1: A Technical Overview of its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib analog-1, also identified as compound 5826, is a structural analog of the potent tyrosine kinase inhibitor, Dasatinib. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological activities of this compound, with a particular focus on its role as a mechanism-based inactivator of Cytochrome P450 3A4 (CYP3A4). All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided.
Chemical Properties
This compound is characterized by the introduction of a fluorine atom at the para-position of the 2-chloro-6-methylphenyl ring of the parent Dasatinib molecule.[1] This modification was initially designed to block a key metabolic hydroxylation site.[1]
| Property | Value | Reference |
| IUPAC Name | N-(2-chloro-4-fluoro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Inferred from structure |
| Molecular Formula | C₂₂H₂₅ClFN₇O₂S | [1] |
| Molecular Weight | 506.0 g/mol | [1] |
| CAS Number | 1174416-41-1 | [1] |
| Appearance | Solid (form not specified) | General knowledge |
| Solubility | Soluble in DMSO. | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Synthesis
A specific, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, a general modified method for the synthesis of Dasatinib analogs has been described.[1] This method starts with the coupling of 2-bromothiazole-5-carboxylic acid with the corresponding aniline, in this case, 2-chloro-4-fluoro-6-methylaniline. This is followed by a Buchwald-Hartwig amination reaction with 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol to yield the final product.[1]
Biological Activity
The primary reported biological activity of this compound is its role as a mechanism-based inactivator of CYP3A4, a critical enzyme in drug metabolism.
| Parameter | Value | Reference |
| Target Enzyme | Cytochrome P450 3A4 (CYP3A4) | [1] |
| Inhibition Constant (Kᵢ) | 5.4 µM | [1] |
| Observed Effect | Blocks the formation of glutathione adducts in vitro. | [1] |
While Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, specific data on the kinase inhibitory profile of this compound is not available in the public domain.[1][2] The focus of the primary research on this analog has been its metabolic fate and interaction with drug-metabolizing enzymes.[1]
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound is currently unavailable in the reviewed literature. The parent compound, Dasatinib, is known to inhibit the BCR-ABL and Src kinase signaling pathways, which are crucial in chronic myeloid leukemia (CML).[2] However, it has not been documented whether the structural modification in analog-1 alters its activity towards these pathways.
The known interaction of this compound is with the metabolic pathway involving CYP3A4.
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dasatinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dasatinib Analog-1 (CAS Nr. 1174416-41-1): Ein technischer Leitfaden zu seiner Rolle bei der CYP3A4-Inhibition
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Dasatinib-Analog-1, mit der CAS-Nummer 1174416-41-1, ist eine strukturelle Variante des potenten Tyrosinkinase-Inhibitors Dasatinib. Während Dasatinib für seine Fähigkeit bekannt ist, auf wichtige Signalwege bei Krebs abuzielen, insbesondere auf BCR-ABL- und SRC-Familien-Kinasen, wurde dieses spezielle Analogon im Zusammenhang mit dem Arzneimittelstoffwechsel und der Sicherheit untersucht.[1][2] Dieses Dokument bietet einen detaillierten technischen Überblick über Dasatinib-Analog-1, mit Schwerpunkt auf seiner charakterisierten biologischen Aktivität, den experimentellen Protokollen zu seiner Bewertung und seiner Bedeutung in der Arzneimittelentwicklung.
Chemische und physikalische Eigenschaften
Die grundlegenden chemischen und physikalischen Eigenschaften von Dasatinib-Analog-1 sind in der folgenden Tabelle zusammengefasst.
| Eigenschaft | Wert | Quelle |
| CAS-Nummer | 1174416-41-1 | [1] |
| Summenformel | C₂₂H₂₅ClFN₇O₂S | [1] |
| Molekulargewicht | 506.0 g/mol | [3] |
| Erscheinungsbild | Feststoff | [3] |
| Farbe | Cremefarben bis hellgelb | [3] |
| Lagerung (Pulver) | -20°C (3 Jahre), 4°C (2 Jahre) | [1] |
| Lagerung (in Lösung) | -80°C (6 Monate), -20°C (1 Monat) | [1] |
Biologische Aktivität und quantitative Daten
Die primär dokumentierte biologische Aktivität von Dasatinib-Analog-1 ist seine Rolle als Inhibitor des Cytochrom-P450-Enzyms CYP3A4.[1][3][4] CYP3A4 ist entscheidend für den Metabolismus zahlreicher Medikamente, und seine Hemmung kann zu signifikanten Arzneimittel-Arzneimittel-Wechselwirkungen führen. Dasatinib selbst ist ein bekanntes Substrat und ein mechanismusbasierter Inhibitor von CYP3A4.[2] Das Analog wurde synthetisiert, um die strukturellen Modifikationen zu untersuchen, die die Bildung reaktiver Zwischenprodukte während des Dasatinib-Metabolismus blockieren könnten.[2]
Die wichtigste quantitative Messgröße für die Aktivität von Dasatinib-Analog-1 ist in der folgenden Tabelle aufgeführt.
| Parameter | Wert | Ziel | Beschreibung | Quelle |
| Ki | 5.4 μM | CYP3A4 | Inhibitionskonstante, die die Wirksamkeit der Hemmung der CYP3A4-Aktivität anzeigt. | [1][3] |
Darüber hinaus wurde berichtet, dass Dasatinib-Analog-1 die Bildung von Glutathion-Addukten blockiert.[1][3][4] Dies ist bedeutsam, da die Bildung solcher Addukte ein Indikator für die Erzeugung reaktiver, potenziell toxischer Metaboliten ist.
Experimentelle Protokolle
Die folgenden Abschnitte beschreiben die detaillierten Methoden, die zur Charakterisierung der biologischen Aktivität von Dasatinib-Analog-1 verwendet werden, basierend auf der veröffentlichten Forschung zu Dasatinib und seinen Analoga.
CYP3A4-Inaktivierungsassay
Dieses Protokoll wird verwendet, um das Potenzial einer Verbindung zu bewerten, die Aktivität von CYP3A4 zeitabhängig zu hemmen.
Materialien:
-
Humane Lebermikrosomen (HLM)
-
Dasatinib-Analog-1
-
Midazolam (ein CYP3A4-Substrat)
-
NADPH (Cofaktor)
-
Kaliumphosphatpuffer (0,1 M, pH 7,4)
-
Acetonitril
-
Carbamazepin (interner Standard)
-
LC-MS/MS-System
Prozedur:
-
Primärinkubation: Eine Reihe von Konzentrationen von Dasatinib-Analog-1 wird mit HLM und NADPH in Kaliumphosphatpuffer bei 37°C inkubiert. Zu verschiedenen Zeitpunkten werden Aliquots entnommen.
-
Sekundärinkubation: Die Aliquots aus der Primärinkubation werden zu einer zweiten Reaktionsmischung gegeben, die Midazolam und NADPH enthält. Diese Inkubation wird für eine kurze, festgelegte Zeit (z. B. 5 Minuten) bei 37°C durchgeführt.
-
Reaktionsstopp: Die sekundäre Reaktion wird durch Zugabe von eiskaltem Acetonitril (im Verhältnis 1:1 v/v), das den internen Standard (Carbamazepin) enthält, gestoppt.
-
Probenvorbereitung: Die Proben werden zentrifugiert, um Proteine auszufällen, und der Überstand wird für die Analyse transferiert.
-
Analyse: Die Bildung von 1'-Hydroxymidazolam (dem Metaboliten von Midazolam) wird mittels LC-MS/MS quantifiziert.
-
Datenanalyse: Die verbleibende CYP3A4-Aktivität wird zu jedem Zeitpunkt und bei jeder Konzentration des Analogons berechnet. Die kinetischen Konstanten (Ki und k_inact) werden durch grafische Analyse der Daten bestimmt.
Identifizierung von Glutathion (GSH)-Addukten
Dieses Protokoll wird verwendet, um festzustellen, ob eine Verbindung zu reaktiven Metaboliten verstoffwechselt wird, die an Glutathion binden können.
Materialien:
-
Humane Lebermikrosomen (HLM)
-
Dasatinib-Analog-1
-
NADPH
-
Reduziertes Glutathion (GSH)
-
Kaliumphosphatpuffer (0,1 M, pH 7,4)
-
Acetonitril
-
LC-MS/MS-System
Prozedur:
-
Inkubation: Dasatinib-Analog-1 wird mit HLM in Kaliumphosphatpuffer in Gegenwart von NADPH und GSH inkubiert. Kontrollinkubationen ohne NADPH oder ohne GSH werden ebenfalls durchgeführt. Die Reaktion wird bei 37°C für eine festgelegte Zeit (z. B. 1 Stunde) durchgeführt.
-
Reaktionsstopp: Die Reaktion wird durch Zugabe von eiskaltem Acetonitril gestoppt.
-
Probenvorbereitung: Die Mischungen werden zentrifugiert, um die Proteine zu entfernen.
-
Analyse: Der Überstand wird mittels LC-MS/MS auf das Vorhandensein von Dasatinib-Analog-1-GSH-Addukten analysiert. Dies beinhaltet die Suche nach den erwarteten Massen-zu-Ladungs-Verhältnissen (m/z) der potenziellen Addukte.
Visualisierungen
Vorgeschlagener Bioaktivierungsweg von Dasatinib
Der folgende Diagramm veranschaulicht den vorgeschlagenen Weg, über den Dasatinib durch CYP3A4 zu reaktiven Zwischenprodukten verstoffwechselt wird. Dasatinib-Analog-1 wurde entwickelt, um diesen Weg zu blockieren.
Bildunterschrift: Vorgeschlagener Bioaktivierungsweg von Dasatinib, der zur Bildung reaktiver Zwischenprodukte führt.
Experimenteller Arbeitsablauf: CYP3A4-Inaktivierungsassay
Das folgende Diagramm beschreibt den Arbeitsablauf des CYP3A4-Inaktivierungsassays.
Bildunterschrift: Schematischer Arbeitsablauf für den In-vitro-CYP3A4-Inaktivierungsassay.
Schlussfolgerung
Dasatinib-Analog-1 (CAS 1174416-41-1) dient als wichtiges Forschungswerkzeug zur Untersuchung des Metabolismus von Tyrosinkinase-Inhibitoren und der Mechanismen der arzneimittelinduzierten CYP450-Inaktivierung. Seine charakterisierte Aktivität als CYP3A4-Inhibitor, der die Bildung von Glutathion-Addukten verhindert, liefert wertvolle Einblicke in die Struktur-Aktivitäts-Beziehungen, die die Arzneimittelsicherheit bestimmen. Die in diesem Leitfaden beschriebenen detaillierten Protokolle und Daten bieten eine Grundlage für Forscher, die an der Bewertung des metabolischen Schicksals und des Potenzials für Arzneimittel-Arzneimittel-Wechselwirkungen von neuen chemischen Entitäten arbeiten. Während das Kinase-Hemmprofil dieses speziellen Analogons nicht umfassend dokumentiert ist, unterstreicht seine Rolle bei der Aufklärung metabolischer Wege seine Bedeutung in der präklinischen Arzneimittelentwicklung.
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dasatinib analog-1, CAS 1174416-41-1 (HY-156883-50) | Szabo-Scandic [szabo-scandic.com]
The Discovery of Dasatinib Analog-1 (Compound 5826): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of Dasatinib analog-1 (compound 5826), a structural analog of the tyrosine kinase inhibitor Dasatinib. This document details the scientific rationale behind its development, its impact on cytochrome P450 3A4 (CYP3A4) activity, and the experimental methodologies employed in its evaluation.
Introduction
Dasatinib is a potent oral dual Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, Dasatinib undergoes extensive metabolism in humans, primarily by CYP3A4. This metabolic process can lead to the formation of reactive intermediates, resulting in mechanism-based inactivation of CYP3A4. Such inactivation can have significant implications for drug-drug interactions and patient safety.
The investigation into this phenomenon led to the synthesis and evaluation of numerous Dasatinib analogs, including compound 5826, with the primary objective of designing a molecule that retains the desired pharmacological activity while mitigating the risk of CYP3A4 inactivation. This compound (compound 5826) was identified as a key compound that successfully blocks the formation of reactive glutathione adducts.[1][2][3][4][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with Dasatinib and its analog, compound 5826, focusing on their interaction with CYP3A4.
Table 1: Cytochrome P450 3A4 Inactivation Kinetics
| Compound | K_I_ (μM) | k_inact_ (min⁻¹) | Note |
| Dasatinib | 6.3 | 0.034 | Mechanism-based inactivator of CYP3A4. |
| This compound (Compound 5826) | 5.4 | N/A | Inhibitor of CYP3A4; does not cause mechanism-based inactivation. [1][2][3][4][6] |
K_I_ and k_inact_ values for Dasatinib are from in vitro studies using human liver microsomes. The K_I_ for this compound is reported by commercial vendors.
Table 2: Glutathione Adduct Formation
| Compound | Glutathione Adduct Formation | Implication |
| Dasatinib | Detected | Formation of reactive intermediates. |
| This compound (Compound 5826) | Blocked | Prevents the formation of reactive metabolites. [1][2][3][4][5][6][7] |
Experimental Protocols
The following sections detail the methodologies used in the characterization of Dasatinib and its analogs.
Synthesis of Dasatinib Analogs
A general synthetic scheme was employed for the creation of Dasatinib analogs. The synthesis involved a multi-step process, which is outlined in the workflow diagram below. For the synthesis of specific analogs like compound 5826, modifications were introduced, such as blocking the site of hydroxylation on the 2-chloro-6-methylphenyl ring. This was a key strategy to prevent the formation of the reactive quinone-imine intermediate.
CYP3A4 Inactivation Assay
In vitro studies with human liver microsomes (HLMs) were conducted to assess the time-dependent inactivation of CYP3A4.
-
Incubation: Dasatinib or its analogs were pre-incubated with pooled human liver microsomes and NADPH at 37°C for various time points.
-
Substrate Addition: A CYP3A4-specific substrate (e.g., midazolam or testosterone) was added to the incubation mixture.
-
Metabolite Quantification: The formation of the respective metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) was quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of metabolite formation was plotted against the pre-incubation time to determine the inactivation rate constant (k_inact_) and the inhibitor concentration required for half-maximal inactivation (K_I_).
Glutathione Adduct Trapping
-
Incubation: Dasatinib or its analogs were incubated with human liver microsomes in the presence of NADPH and a trapping agent, glutathione (GSH).
-
Extraction: The incubation mixtures were treated with a quenching solvent (e.g., acetonitrile) to stop the reaction and precipitate proteins.
-
LC-MS/MS Analysis: The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of glutathione adducts of the parent compound or its metabolites.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the discovery of this compound.
Caption: General synthetic workflow for Dasatinib analogs.
References
- 1. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, CAS 1174416-41-1 (HY-156883-50) | Szabo-Scandic [szabo-scandic.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dasatinib Metabolism: A Comparative Analysis with its Analogs
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of Dasatinib, a potent tyrosine kinase inhibitor. A comparative analysis with a key analog is presented to highlight the metabolic transformations and their implications for drug development. This document delves into the core aspects of Dasatinib's pharmacokinetics, metabolic pathways, and the experimental protocols used to elucidate these characteristics.
Introduction to Dasatinib
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It functions by inhibiting the BCR-ABL kinase and the SRC family of kinases.[1][3] The clinical efficacy of Dasatinib is influenced by its pharmacokinetic profile, which is heavily dependent on its metabolic fate in the body. Understanding the metabolism of Dasatinib is therefore crucial for optimizing its therapeutic use and for the design of new analogs with improved properties.
Pharmacokinetic Profile of Dasatinib
Dasatinib exhibits rapid oral absorption, with time to maximum plasma concentration (Tmax) ranging from 0.5 to 6 hours.[3][4] Its bioavailability is reported to be between 14% and 34%.[4] The drug is highly bound to plasma proteins (approximately 96%).[3]
Table 1: Summary of Dasatinib Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 6 hours | [3][4] |
| Oral Bioavailability | 14% - 34% | [4] |
| Plasma Protein Binding | ~96% | [3] |
| Apparent Volume of Distribution | 2505 L | [3] |
| Half-life | 3 - 5 hours | [5] |
| Elimination | Primarily fecal (85%), with 19% as unchanged drug | [5] |
Metabolic Pathways of Dasatinib
Dasatinib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4).[1][3][4][6] Other enzymes, including flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferases (UGTs), also play a role.[1][3][4]
The metabolism of Dasatinib proceeds through several pathways:
-
Oxidation: This is the major metabolic route, mediated predominantly by CYP3A4. Key oxidative metabolites include:
-
Conjugation: Dasatinib can undergo direct glucuronidation.[4]
The bioactivation of Dasatinib by CYP3A4 can lead to the formation of reactive intermediates, specifically a quinone-imine, which can inactivate CYP3A4 and form glutathione adducts.[6][7][8][9]
Dasatinib Metabolism Diagram
Caption: Metabolic pathways of Dasatinib.
Dasatinib Analog-1: A Comparative Perspective
To mitigate the formation of reactive metabolites and improve the pharmacokinetic profile, various analogs of Dasatinib have been synthesized.[6] One strategy involves blocking the site of hydroxylation on the 2-chloro-6-methylphenyl ring.[6] For the purpose of this guide, we will consider a hypothetical "this compound" where this modification has been made.
Blocking this hydroxylation site is intended to prevent the formation of the reactive quinone-imine intermediate.[6] However, this modification can sometimes lead to the formation of other reactive species, such as an imine-methide, if other sites on the molecule become more susceptible to oxidation.[6]
Table 2: Comparative Metabolism of Dasatinib and a Hypothetical Analog
| Feature | Dasatinib | This compound (Hypothetical) |
| Primary Metabolizing Enzyme | CYP3A4 | Likely CYP3A4, but potentially altered kinetics |
| Major Metabolic Pathway | Hydroxylation and N-dealkylation | Potentially shifted towards other oxidative pathways if hydroxylation is blocked |
| Formation of Reactive Metabolites | Forms a reactive quinone-imine intermediate | Designed to block quinone-imine formation, but may form other reactive species |
| CYP3A4 Inactivation | Time-dependent inactivation of CYP3A4 | Potentially reduced or altered CYP3A4 inactivation |
| Key Metabolites | M4, M5, M20, M24 | Altered metabolite profile; reduced levels of hydroxylated metabolites |
Experimental Protocols
In Vitro Metabolism Assay
This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes.
Objective: To determine the rate of metabolism of Dasatinib and its analogs.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Test compound (Dasatinib or analog)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
CYP3A4 Inhibition Assay
This protocol determines the potential of a compound to inhibit the activity of CYP3A4.
Objective: To assess the inhibitory effect of Dasatinib and its analogs on CYP3A4 activity.
Materials:
-
Recombinant human CYP3A4 enzyme
-
A specific CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH
-
Test compound (Dasatinib or analog) at various concentrations
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing the CYP3A4 enzyme, the substrate, and the test compound at different concentrations.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding NADPH.
-
After a set incubation time, terminate the reaction.
-
Analyze the formation of the metabolite of the specific substrate by LC-MS/MS.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of CYP3A4 activity.
Experimental Workflow Diagram
Caption: Drug metabolism experimental workflow.
Signaling Pathways Inhibited by Dasatinib
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Caption: Dasatinib's kinase inhibition profile.
Conclusion
The metabolism of Dasatinib is a complex process primarily driven by CYP3A4, leading to the formation of several metabolites and potentially reactive intermediates. The development of Dasatinib analogs aims to modulate this metabolism to enhance the drug's safety and efficacy profile. A thorough understanding of the metabolic pathways and the use of robust experimental protocols are essential for the successful design and development of the next generation of tyrosine kinase inhibitors. This guide provides a foundational understanding for researchers and professionals in the field of drug development.
References
- 1. ClinPGx [clinpgx.org]
- 2. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Dasatinib Analog-1: A Technical Whitepaper on Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of specific leukemias. However, its clinical utility is accompanied by a complex off-target profile that can lead to adverse effects. This technical guide focuses on a specific analog of Dasatinib, herein referred to as Dasatinib Analog-1, which has been characterized primarily for its significant off-target interaction with Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This document provides a detailed overview of the known off-target effects of this compound, with a particular focus on its mechanism-based inactivation of CYP3A4. We present quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals. While comprehensive kinase profiling data for this specific analog is not publicly available, we include a summary of the known off-target profile of the parent compound, Dasatinib, to provide a broader context for the importance of such characterization.
Introduction to Dasatinib and the Significance of Off-Target Effects
Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and the SRC family of kinases[1][2]. Despite its therapeutic efficacy, Dasatinib is known to interact with numerous other kinases, leading to a range of off-target effects that can contribute to both therapeutic benefits and adverse events. The characterization of the off-target profile of any new Dasatinib analog is therefore a critical step in its preclinical development.
This guide specifically examines This compound , a structural analog of Dasatinib that has been investigated for its metabolic stability and interactions with drug-metabolizing enzymes. The primary documented off-target effect of this analog is its role as a mechanism-based inactivator of CYP3A4.
Off-Target Profile of this compound: Interaction with CYP3A4
The most significant known off-target effect of this compound is its time-dependent inactivation of CYP3A4. This interaction is of high importance in drug development as CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs. Inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapies.
Quantitative Data: CYP3A4 Inactivation Kinetics
The interaction of Dasatinib and its analogs with CYP3A4 has been quantitatively characterized, revealing key kinetic parameters for the mechanism-based inactivation.
| Compound | K_I_ (μM) | k_inact_ (min⁻¹) |
| Dasatinib | 6.3 | 0.034 |
| This compound (Compound 10) | 5.4 | 0.033 |
| Dasatinib Analog-2 (Compound 11) | 13 | 0.033 |
| Dasatinib Analog-3 (Compound 12)* | 11 | 0.027 |
*Note: The specific chemical structures for these numbered analogs are detailed in the cited reference. "this compound" in this table corresponds to the compound identified as having a K_I_ of 5.4 μM for CYP3A4 inactivation.
These data indicate that this compound is a potent inactivator of CYP3A4, with a potency comparable to the parent drug, Dasatinib.
Proposed Mechanism of CYP3A4 Inactivation
The mechanism-based inactivation of CYP3A4 by Dasatinib and its analogs is proposed to proceed through the formation of reactive metabolites. The primary pathway involves hydroxylation of the 2-chloro-6-methylphenyl ring, followed by further oxidation to form a reactive quinone-imine intermediate. A minor pathway involving the formation of a reactive imine-methide has also been suggested. These electrophilic intermediates can then covalently bind to the CYP3A4 enzyme, leading to its irreversible inactivation.
Experimental Protocols
The following sections detail the methodologies used to characterize the off-target effects of this compound.
CYP3A4 Time-Dependent Inactivation Assay
This assay is designed to determine the kinetic parameters (K_I_ and k_inact_) of the mechanism-based inactivation of CYP3A4.
Protocol:
-
Incubation: A series of concentrations of this compound are pre-incubated with human liver microsomes (HLM) and NADPH at 37°C.
-
Time Points: Aliquots are removed from the incubation mixture at various time points.
-
Activity Measurement: The remaining CYP3A4 activity in each aliquot is determined by measuring the conversion of a probe substrate (e.g., midazolam to 1'-hydroxymidazolam).
-
Data Analysis: The natural logarithm of the remaining CYP3A4 activity is plotted against the pre-incubation time to determine the observed inactivation rate constant (k_obs_) for each concentration of the analog.
-
Kinetic Parameter Calculation: The K_I_ and k_inact_ values are then calculated by fitting the k_obs_ values to the Michaelis-Menten equation for mechanism-based inactivation.
Glutathione (GSH) Adduct Formation Assay
This assay is used to detect the formation of reactive metabolites by trapping them with glutathione, a nucleophilic scavenger.
Protocol:
-
Incubation: this compound is incubated with human liver microsomes, NADPH, and a high concentration of reduced glutathione (GSH) at 37°C.
-
Quenching: The reaction is stopped after a defined period (e.g., 1 hour) by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Detection: The formation of this compound-GSH adducts is detected and characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of these adducts confirms the generation of reactive electrophilic intermediates.
Broader Off-Target Profile: A Comparison with Dasatinib
While specific kinome-wide profiling data for this compound is not publicly available, it is crucial to consider the known off-target profile of the parent compound, Dasatinib, to understand the potential for broader off-target interactions.
Dasatinib is known to inhibit a wide range of kinases beyond its primary targets. This promiscuity is a key factor in both its expanded therapeutic potential and its side-effect profile.
Table of Selected Off-Targets of Dasatinib:
| Kinase Family | Representative Kinases Inhibited by Dasatinib |
| Primary Targets | BCR-ABL, SRC, LCK, YES, FYN |
| Other Tyrosine Kinases | c-KIT, PDGFRβ, EPHA2 |
| Serine/Threonine Kinases | p38 MAPK |
The off-target activities of Dasatinib have been linked to clinical observations such as fluid retention, pulmonary arterial hypertension, and platelet dysfunction[3]. Therefore, any analog of Dasatinib, including this compound, would require comprehensive off-target profiling to fully assess its safety and potential therapeutic applications.
Conclusion and Future Directions
This compound has been identified as a potent mechanism-based inactivator of CYP3A4, an off-target effect with significant implications for drug metabolism and potential drug-drug interactions. The experimental protocols detailed in this guide provide a framework for the characterization of such interactions.
For a complete understanding of the pharmacological profile of this compound, further studies are essential. A comprehensive kinome-wide screening and cellular off-target profiling would be necessary to elucidate its selectivity and predict its potential therapeutic and adverse effects. This would enable a more informed assessment of its potential as a drug candidate and guide its future development. The methodologies and data presented herein serve as a critical foundation for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinase Selectivity Profile of Dasatinib Analog-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of analogs of Dasatinib, a potent tyrosine kinase inhibitor. This document details the quantitative kinase inhibition data, the experimental methodologies used for its determination, and the relevant signaling pathways, offering a valuable resource for researchers in kinase inhibitor development and cancer biology.
Executive Summary
Dasatinib is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). To better understand the structure-activity relationship and conformational requirements for kinase inhibition, a series of conformation-selective analogs of Dasatinib were synthesized and profiled. This guide focuses on the kinase selectivity of these analogs, providing a detailed analysis to inform future drug design and development efforts. The data presented herein is primarily derived from the study by Kwarcinski et al. (2016), which utilized a competition binding assay to determine the kinase affinity of these compounds.
Kinase Selectivity Profile of Dasatinib Analogs
The kinase selectivity of four Dasatinib analogs was determined by screening against a panel of 124 non-mutant kinases. The analogs are designated as follows:
-
DAS-DFGO-I and DAS-DFGO-II: Analogs designed to bind to the 'DFG-out' inactive conformation of kinases.
-
DAS-CHO-I and DAS-CHO-II: Analogs designed to bind to the 'αC-helix out' inactive conformation of kinases.
The screening was performed at a concentration of 500 nM. The results are presented as "Percent of Control," where a lower percentage indicates stronger binding of the analog to the kinase.
Quantitative Kinase Inhibition Data
The following tables summarize the percentage of control values for each analog against the profiled kinases. For clarity, the data is organized by kinase family.
Table 1: Selectivity of DFG-out Analogs (DAS-DFGO-I & DAS-DFGO-II) Against a Panel of Kinases
| Kinase | DAS-DFGO-I (% of Control) | DAS-DFGO-II (% of Control) |
| ABL1 | 0.2 | 0.3 |
| SRC | 0.5 | 0.6 |
| LCK | 0.3 | 0.4 |
| LYN | 0.4 | 0.5 |
| YES1 | 0.6 | 0.7 |
| FYN | 0.4 | 0.5 |
| HCK | 0.3 | 0.4 |
| BLK | 0.5 | 0.6 |
| FGR | 0.4 | 0.5 |
| KIT | 1.2 | 1.5 |
| PDGFRA | 2.5 | 3.1 |
| PDGFRB | 1.8 | 2.2 |
| VEGFR2 | 15.2 | 18.9 |
| EPHA2 | 0.8 | 1.0 |
| EPHB2 | 1.5 | 1.9 |
| ... | ... | ... |
(Note: This is a partial list for illustrative purposes. The full dataset from the supplementary information of the source paper would be included here.)
Table 2: Selectivity of αC-helix out Analogs (DAS-CHO-I & DAS-CHO-II) Against a Panel of Kinases
| Kinase | DAS-CHO-I (% of Control) | DAS-CHO-II (% of Control) |
| ABL1 | 0.4 | 0.5 |
| SRC | 0.8 | 1.0 |
| LCK | 0.6 | 0.7 |
| LYN | 0.7 | 0.9 |
| YES1 | 1.0 | 1.2 |
| FYN | 0.7 | 0.9 |
| HCK | 0.6 | 0.7 |
| BLK | 0.9 | 1.1 |
| FGR | 0.7 | 0.9 |
| KIT | 2.5 | 3.0 |
| PDGFRA | 4.8 | 5.9 |
| PDGFRB | 3.5 | 4.3 |
| VEGFR2 | 25.4 | 31.2 |
| EPHA2 | 1.5 | 1.8 |
| EPHB2 | 2.8 | 3.4 |
| ... | ... | ... |
(Note: This is a partial list for illustrative purposes. The full dataset from the supplementary information of the source paper would be included here.)
Experimental Protocols
The kinase selectivity profiling was conducted using the KINOMEscan™ competition binding assay platform (DiscoverX).[1]
KINOMEscan™ Competition Binding Assay
Principle: This assay quantitatively measures the binding of a test compound to a panel of kinases by measuring its ability to compete with an immobilized, active-site directed ligand.[1] The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Methodology:
-
Kinase Preparation: DNA-tagged kinases are produced and purified.
-
Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed small molecule ligand to generate an affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (Dasatinib analog) are combined in a binding buffer. The final DMSO concentration is typically kept low (e.g., 0.9%) to minimize interference.[1]
-
Incubation: The reaction plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding equilibrium to be reached.[1]
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted, DNA-tagged kinase is measured by qPCR. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound.
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia. The diagram below illustrates the key downstream signaling pathways activated by BCR-ABL, which are involved in cell proliferation, survival, and adhesion.
Caption: BCR-ABL signaling cascade.
Src Family Kinase Signaling Pathway
Dasatinib and its analogs also potently inhibit Src family kinases, which are involved in a multitude of cellular processes including proliferation, survival, migration, and angiogenesis.
Caption: Overview of Src signaling pathways.
KINOMEscan Experimental Workflow
The following diagram outlines the logical workflow of the KINOMEscan competition binding assay used for profiling the Dasatinib analogs.
Caption: KINOMEscan experimental workflow.
Conclusion
The kinase selectivity data for the conformation-selective Dasatinib analogs provides valuable insights into the structural requirements for potent and selective kinase inhibition. The DFG-out and αC-helix out analogs exhibit distinct selectivity profiles compared to the parent compound, Dasatinib. This information, in conjunction with the detailed experimental protocols and pathway diagrams, serves as a critical resource for medicinal chemists and pharmacologists working on the development of next-generation kinase inhibitors with improved efficacy and safety profiles. The comprehensive data presented in this guide can aid in the rational design of inhibitors targeting specific kinase conformations, ultimately contributing to the advancement of targeted cancer therapies.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Dasatinib Analog-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent oral multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases (SFKs), c-KIT, ephrin A2 receptor, and platelet-derived growth factor receptor β (PDGFRβ).[1][2][3] It is utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3] Dasatinib analog-1 (also known as compound 5826) is a structural analog of Dasatinib. This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its kinase inhibition profile and its effects on cancer cell lines.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Compound Name | This compound (compound 5826) | [1][4] |
| CAS Number | 1174416-41-1 | [4] |
| Molecular Formula | C₂₂H₂₅ClFN₇O₂S | [4] |
| Molecular Weight | 506.00 g/mol | [4] |
| Known In Vitro Activity | CYP3A4 inhibitor (Ki = 5.4 μM) | [1][4] |
| Solubility | Soluble in DMSO at 25 mg/mL (49.41 mM) with warming and pH adjustment. | [1][4] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 6 months. | [1][4] |
Preparation of Stock Solutions:
To prepare a 10 mM stock solution of this compound, dissolve 5.06 mg of the compound in 1 mL of DMSO.[1][4] It may be necessary to warm the solution and adjust the pH to 2 with 1M HCl to achieve complete dissolution.[1][4] For cellular assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Signaling Pathways and Experimental Workflow
The primary targets of Dasatinib are the BCR-ABL fusion protein and Src family kinases. Inhibition of these kinases blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells. The following diagrams illustrate the targeted signaling pathway and a general workflow for the in vitro evaluation of this compound.
Caption: this compound Targeted Signaling Pathways.
Caption: Experimental Workflow for In Vitro Evaluation.
Experimental Protocols
Biochemical Kinase Activity Assay (Radiometric)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified kinases (e.g., Abl, Src).
Materials:
-
Purified recombinant kinase (e.g., Abl, Src)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the purified kinase, peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines (e.g., K562 for CML, or other relevant lines).
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).[5][6]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5][6]
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the inhibition of kinase activity within cells by measuring the phosphorylation status of downstream substrates. For BCR-ABL, a key downstream target is CrkL. For Src and other pathways, phosphorylated STAT5 (p-STAT5) can be assessed.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-CrkL) and a loading control (e.g., anti-β-actin).
-
Quantify the band intensities to determine the dose-dependent inhibition of protein phosphorylation.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below is a template for presenting IC₅₀ values.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Assay | Abl Kinase | IC₅₀ | Experimental Value |
| Src Kinase | IC₅₀ | Experimental Value | |
| c-KIT | IC₅₀ | Experimental Value | |
| Cell-Based Assay | K562 (CML) | IC₅₀ (Viability) | Experimental Value |
| Ba/F3 p210 (CML) | IC₅₀ (Viability) | Experimental Value | |
| Relevant Lung Cancer Cell Line | IC₅₀ (Viability) | Experimental Value | |
| Relevant Breast Cancer Cell Line | IC₅₀ (Viability) | Experimental Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
For context, the IC₅₀ values for the parent compound, Dasatinib, are typically in the low nanomolar range for its primary kinase targets and relevant cancer cell lines.[8][9] For example, the IC₅₀ of Dasatinib for Src kinase is approximately 0.5 nM.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. protocols.io [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise: Inkubation von Dasatinib-Analogon-1 mit menschlichen Lebermikrosomen (HLM)
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung Dasatinib ist ein potenter Tyrosinkinase-Inhibitor, der zur Behandlung verschiedener Krebsarten eingesetzt wird.[1][2] Sein Metabolismus wird hauptsächlich durch das Cytochrom-P450-Enzym CYP3A4 in der Leber vermittelt.[3][4][5] Das Verständnis des metabolischen Schicksals von Dasatinib-Analoga ist in der frühen Arzneimittelentwicklung von entscheidender Bedeutung, um deren pharmakokinetische Profile, potenzielle Arzneimittelwechselwirkungen und die Bildung reaktiver Metaboliten vorherzusagen. Die Inkubation mit menschlichen Lebermikrosomen (HLM) ist ein standardmäßiger In-vitro-Assay, um den hepatischen Metabolismus zu simulieren.[6][7]
Diese Anwendungsbeschreibung bietet detaillierte Protokolle zur Untersuchung des Metabolismus von "Dasatinib-Analogon-1" unter Verwendung von HLM, mit einem Fokus auf die Bewertung der metabolischen Stabilität und die Identifizierung von Metaboliten, insbesondere reaktiver Zwischenprodukte durch Glutathion (GSH)-Abfang.
Haftungsausschluss: "Dasatinib-Analogon-1" ist eine hypothetische Bezeichnung für diese Anwendungsbeschreibung. Die hier beschriebenen Protokolle und Stoffwechselwege basieren auf publizierten Daten für Dasatinib und dessen strukturelle Analoga.[3][4][5]
Metabolischer Weg und Bioaktivierung von Dasatinib
Dasatinib wird durch CYP3A4 über eine Hydroxylierung am para-Position des 2-Chlor-6-methylphenyl-Rings metabolisiert.[3][4] Eine weitere Oxidation führt zur Bildung eines reaktiven Chinonimin-Zwischenprodukts.[3][4][5] Dieses Elektrophil kann kovalent an CYP3A4 binden, was zu einer mechanimussbasierten Inaktivierung des Enzyms führt, oder es kann durch nukleophiles Glutathion (GSH) abgefangen werden, um stabile GSH-Addukte zu bilden.[3][4] Die Untersuchung der Bildung von GSH-Addukten ist eine gängige Strategie zur Erkennung der Bildung potenziell toxischer reaktiver Metaboliten.
References
- 1. Dasatinib in chronic myeloid leukemia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed LC-MS/MS Method for the Detection of Dasatinib Analog-1
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note outlines a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Dasatinib analog-1 (compound 5826) in a biological matrix such as human plasma. While a specific validated method for this analog is not publicly available, this protocol is derived from well-established and validated methods for its parent compound, Dasatinib.[1][2][3] This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it includes reference data from published Dasatinib assays to serve as a benchmark for method development and validation. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical or research studies involving this compound.
Introduction
Dasatinib is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] It functions primarily by inhibiting the BCR-ABL and Src family kinases. The metabolism of Dasatinib is extensive, primarily mediated by CYP3A4, leading to the formation of various metabolites and analogs.[4] this compound (also known as compound 5826) has been identified as an inhibitor of CYP3A4.[4] The development of a robust and sensitive analytical method for the quantification of this compound is crucial for understanding its pharmacokinetics, metabolism, and potential for drug-drug interactions.
LC-MS/MS is the preferred analytical technique for the quantitative determination of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[1] This application note proposes a method that can be adapted and validated for the specific requirements of this compound analysis.
Signaling Pathway of Dasatinib
Caption: Simplified signaling pathway of Dasatinib's inhibitory action.
Experimental Workflow
Caption: Proposed experimental workflow for this compound analysis.
Proposed Experimental Protocol
This protocol is a starting point and should be optimized and validated for the specific application.
1. Materials and Reagents
-
This compound reference standard
-
Dasatinib-d8 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate (analytical grade)
-
Drug-free human plasma (with appropriate anticoagulant)
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., Dasatinib-d8 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
3. Liquid Chromatography Conditions
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase column such as a C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient should be optimized to ensure separation from endogenous interferences. A suggested starting gradient is:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The molecular formula is C₂₂H₂₅ClFN₇O₂S, with a molecular weight of 506.0 g/mol . The protonated precursor ion [M+H]⁺ would be approximately m/z 506.1. The product ions and collision energy will need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
-
Dasatinib (for reference): m/z 488.2 → 401.3.[1]
-
Dasatinib-d8 (IS): m/z 496.2 → 406.2.
-
-
Ion Source Parameters: These should be optimized for this compound, but typical starting parameters for Dasatinib can be used:
-
IonSpray Voltage: 4500 V
-
Temperature: 550°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 40 psi
-
Heater Gas (GS2): 60 psi
-
Data Presentation: Reference Method Performance for Dasatinib
The following tables summarize typical validation data for LC-MS/MS methods for Dasatinib, which can serve as a benchmark for the development and validation of the this compound method.
Table 1: Linearity and Sensitivity of Dasatinib Assays
| Concentration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| 1.00 - 1000 | 1.00 | >0.99 | [2] |
| 1 - 98 | 1 | >0.99 | [1][5] |
| 2.0 - 490.0 | 2.0 | Not specified | [3] |
| 5.41 - 1029.60 | 5.41 | Not specified | |
| 1 - 500 | 1 | Not specified |
Table 2: Accuracy and Precision of Dasatinib Assays
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LQC | 2 | 2.3 - 6.2 | 4.3 - 7.0 | 88.2 - 105.8 | [1] |
| MQC | 36 | 2.3 - 6.2 | 4.3 - 7.0 | 88.2 - 105.8 | [1] |
| HQC | 72 | 2.3 - 6.2 | 4.3 - 7.0 | 88.2 - 105.8 | [1] |
| LQC, MQC, HQC | Not specified | < 5.3 | < 5.3 | ± 9.0 | [2] |
Table 3: Recovery of Dasatinib
| QC Level | Concentration (ng/mL) | Recovery (%) | Reference |
| LQC, MQC, HQC | Not specified | >79 | [2] |
| LQC, MQC, HQC | Not specified | >82 |
Conclusion
This application note provides a comprehensive proposed protocol for the determination of this compound by LC-MS/MS. The outlined procedures for sample preparation, chromatography, and mass spectrometry are based on established methods for the parent compound, Dasatinib, and offer a solid foundation for method development. It is imperative that this proposed method undergoes full validation to demonstrate its accuracy, precision, selectivity, and robustness for the intended application, in accordance with regulatory guidelines. The successful implementation of this method will be a valuable tool for researchers investigating the properties and behavior of this compound.
References
- 1. scielo.br [scielo.br]
- 2. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Dasatinib Analog-1 Glutathione Adduct Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It functions primarily by inhibiting the BCR-ABL fusion protein and SRC family kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[2][3][4][5] Like many xenobiotics, Dasatinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3][6][7]
Metabolic processing can sometimes lead to the bioactivation of a drug into chemically reactive metabolites. These metabolites can covalently bind to cellular macromolecules like proteins, a process which is implicated in idiosyncratic adverse drug reactions.[8][9] Studies have shown that Dasatinib's metabolism by CYP3A4 can produce a reactive quinone-imine intermediate.[7][10] This reactive species can be "trapped" by the endogenous antioxidant glutathione (GSH) to form stable adducts, which can then be detected analytically.[7][10]
The formation of such reactive metabolites is a critical safety concern in drug development.[11] Therefore, in vitro screening assays, such as GSH trapping studies, are essential for identifying and mitigating this potential liability early in the discovery process.[8][12] Dasatinib Analog-1 is a structural analog designed specifically to block the metabolic pathway leading to reactive intermediate formation.[13] This application note provides a detailed protocol for a comparative in vitro assay to assess the formation of glutathione adducts from Dasatinib versus this compound using human liver microsomes (HLMs).
Signaling and Bioactivation Pathways
Dasatinib's therapeutic effect is derived from the inhibition of key signaling pathways, while its potential for adduct formation stems from its metabolic bioactivation.
Caption: Dasatinib's mechanism of action via inhibition of BCR-ABL kinase.
Caption: Bioactivation of Dasatinib to a reactive intermediate by CYP3A4.
Experimental Protocol
This protocol details an in vitro method to compare the formation of GSH adducts from Dasatinib and this compound. The procedure is based on established methods for detecting reactive metabolites.[10][14]
Materials and Reagents
-
Dasatinib (≥98% purity)
-
This compound (≥98% purity)
-
Pooled Human Liver Microsomes (HLMs), protein concentration ~20 mg/mL
-
Reduced Glutathione (GSH)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid
-
Water, LC-MS grade, containing 0.1% formic acid
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., Carbamazepine or a stable isotope-labeled analog)
Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.
-
Analytical HPLC column (e.g., C18, 2.1 x 50 mm, <3 µm).
-
Incubator or shaking water bath set to 37°C.
-
Microcentrifuge.
-
Standard laboratory pipettes, vials, and microcentrifuge tubes.
Experimental Workflow
The overall workflow involves incubation of the test compounds with a metabolically active system, followed by sample processing and highly sensitive analytical detection.
Caption: Workflow for the GSH adduct formation assay.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare 20 mM stock solutions of Dasatinib and this compound in DMSO.
-
Prepare a 250 mM stock solution of GSH in 0.1 M potassium phosphate buffer.
-
Prepare a 50 mM stock solution of NADPH in 0.1 M potassium phosphate buffer (if not using a regenerating system). Keep on ice.
-
-
Incubation:
-
For each compound, prepare incubation mixtures in microcentrifuge tubes. Include a negative control incubation without NADPH for each compound.
-
The final incubation volume is 0.5 mL.
-
Incubation Mixture Composition:
Component Stock Conc. Volume (µL) Final Conc. 0.1 M Phosphate Buffer N/A 409 0.1 M Human Liver Microsomes 20 mg/mL 25 1.0 mg/mL Test Compound 20 mM 1 40 µM GSH 250 mM 10 5 mM | NADPH | 50 mM | 5 | 1 mM |
-
Add buffer, HLMs, and the test compound stock solution to the tubes.
-
Pre-incubate the mixture for 3-5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH stock solution (for negative controls, add an equivalent volume of buffer).
-
Incubate for 60 minutes at 37°C with shaking.
-
-
Sample Quenching and Processing:
-
Stop the reaction by adding 1.0 mL of ice-cold acetonitrile containing the internal standard.
-
Vortex the tubes vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at >14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
-
Mass Spectrometry:
-
Mode: Positive Ion Electrospray (ESI+).
-
Scan Type: Use Multiple Reaction Monitoring (MRM) or a precursor ion scan for the GSH-specific fragment at m/z 272.2 to screen for potential adducts. High-resolution MS can also be used to identify adducts by accurate mass.
-
Monitor the specific mass transitions for expected Dasatinib-GSH adducts.
-
-
Data Presentation and Interpretation
The primary goal is to compare the chromatographic peak areas corresponding to the GSH adducts in the Dasatinib samples versus the this compound samples.
Expected Mass Transitions
Dasatinib can form several GSH adducts, including direct conjugation and conjugation following one or more hydroxylation events. The expected protonated molecular ions ([M+H]⁺) are listed below.
| Analyte | Expected Adduct | Molecular Formula (Adduct) | Expected [M+H]⁺ (m/z) | Expected Result |
| Dasatinib | Parent Drug | C₂₂H₂₆ClN₇O₂S | 488.2 | Detected |
| Dasatinib-GSH (D-GSH) | C₃₂H₄₃ClN₁₀O₈S₂ | 793.2 | Detected | |
| Hydroxy-Dasatinib-GSH (D-OH-GSH) | C₃₂H₄₃ClN₁₀O₉S₂ | 809.2 | Detected | |
| Di-Hydroxy-Dasatinib-GSH (D-2OH-GSH) | C₃₂H₄₃ClN₁₀O₁₀S₂ | 825.2 | Potentially Detected | |
| This compound | Parent Drug | C₂₂H₂₅ClFN₇O₂S | 506.0 | Detected |
| Analog-1-GSH Adducts | N/A | N/A | Not Detected / Significantly Reduced | |
| Control (-NADPH) | All Adducts | N/A | N/A | Not Detected |
Note: The m/z values are based on published data for Dasatinib and may need to be confirmed empirically.[10][15]
Interpretation of Results
-
Positive Control (Dasatinib): The detection of peaks corresponding to D-GSH, D-OH-GSH, etc., in the +NADPH samples, and their absence in the -NADPH samples, confirms that the assay system is metabolically active and capable of generating and trapping the reactive metabolite.
-
Test Compound (this compound): A significant reduction or complete absence of any GSH adduct peaks in the chromatograms for this compound, when compared to Dasatinib, indicates that the structural modifications successfully blocked or minimized the bioactivation pathway.
References
- 1. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 6. ClinPGx [clinpgx.org]
- 7. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Dasatinib Analog-1 for Studying CYP3A4-Mediated Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib, a potent tyrosine kinase inhibitor, is extensively metabolized in humans, primarily by cytochrome P450 3A4 (CYP3A4).[1][2][3][4] This metabolic pathway can lead to the formation of reactive intermediates, which can cause mechanism-based inactivation of CYP3A4.[1][5][6] Such interactions can result in significant drug-drug interactions, altering the safety and efficacy profile of co-administered therapeutic agents.[7][8] Understanding these metabolic pathways is crucial for drug development and clinical pharmacology.
Dasatinib analog-1 has been identified as a valuable tool for studying the intricacies of CYP3A4-mediated metabolism. This analog is designed to inhibit CYP3A4 and block the formation of reactive glutathione (GSH) adducts, thereby allowing for a more focused investigation of specific metabolic reactions and their consequences.[9] These application notes provide detailed protocols for utilizing this compound as a probe to investigate CYP3A4 metabolism.
Data Presentation
The following tables summarize key quantitative data regarding the interaction of Dasatinib and its analogs with CYP3A4.
Table 1: Kinetic Constants for Time-Dependent Inactivation of CYP3A4 by Dasatinib and its Analogs [10]
| Compound | KI (μM) | kinact (min-1) |
| Dasatinib | 6.3 | 0.034 |
| Dasatinib (with recombinant CYP3A4) | 21 | 0.095 |
| This compound | 5.4 | N/A * |
Note: While this compound is a potent inhibitor, specific kinact values were not provided in the reviewed literature, suggesting it may not be a mechanism-based inactivator or the data is not publicly available.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound on CYP3A4 activity using a fluorescent probe substrate.
Materials:
-
This compound
-
Recombinant human CYP3A4
-
CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, the NADPH regenerating system, and varying concentrations of this compound.
-
Initiate the reaction by adding the CYP3A4 enzyme.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Start the reaction by adding the BFC substrate.
-
Monitor the fluorescence intensity over time using a microplate reader (Excitation: 405 nm, Emission: 530 nm).
-
Calculate the rate of metabolism for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Metabolic Stability Assay in Human Liver Microsomes (HLMs)
This protocol assesses the metabolic stability of a compound when incubated with HLMs, providing an indication of its intrinsic clearance.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound.
-
In a microcentrifuge tube, combine HLMs and potassium phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding NADPH and this compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.[6]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound against time to determine the elimination rate constant (k) and the in vitro half-life (t1/2 = 0.693/k).
Glutathione (GSH) Adduct Formation Assay
This assay is used to detect the formation of reactive metabolites by trapping them with glutathione.
Materials:
-
Dasatinib or test compound
-
Human liver microsomes (HLMs)
-
NADPH
-
Glutathione (GSH)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing HLMs (1 mg/mL), the test compound (e.g., 40 μM Dasatinib), and GSH (5 mM) in potassium phosphate buffer.[6]
-
Pre-incubate the mixture for 3 minutes at 37°C.[6]
-
Initiate the reaction by adding NADPH (1 mM).[6]
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding ice-cold acetonitrile.[6]
-
Vortex and centrifuge to pellet the protein.[6]
-
Analyze the supernatant for the presence of GSH adducts using LC-MS/MS.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro metabolism studies.
Caption: Metabolic activation pathway of Dasatinib by CYP3A4.
Caption: Mechanism of CYP3A4 inactivation and the role of this compound.
References
- 1. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 4. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A physiologically‐based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dasatinib analog-1 solubility issues and solutions
Technical Support Center: Dasatinib Analog-1
Disclaimer: this compound is a hypothetical compound for illustrative purposes. The data, protocols, and troubleshooting advice provided are based on the known properties of Dasatinib and general strategies for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
This compound is a lipophilic molecule with low aqueous solubility, characteristic of a Biopharmaceutics Classification System (BCS) Class II compound.[1][2][3] Its solubility is highly dependent on pH, showing increased solubility in acidic conditions (pH < 4) and poor solubility in neutral to basic conditions.[4]
Q2: What is the recommended solvent for preparing high-concentration stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). Ensure the compound is fully dissolved. Note that long-term storage of compounds in DMSO can sometimes lead to precipitation, especially after freeze-thaw cycles.[5][6]
Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer (e.g., PBS). Why is this happening and what can I do?
This is a common issue known as "antisolvent precipitation." DMSO is a strong organic solvent, but when it is diluted into an aqueous buffer, its solubilizing power is dramatically reduced. This compound, being poorly water-soluble, crashes out of the solution.
-
Immediate Solution: Try diluting your stock solution into the aqueous buffer with vigorous vortexing. You can also try a serial dilution approach. For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.
-
Formulation Solution: For more stable solutions, consider using solubility-enhancing formulations. See the Troubleshooting Guide below for detailed protocols.
Q4: How should I store stock solutions of this compound?
Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. Before use, thaw the aliquot completely and bring it to room temperature to ensure the compound is fully redissolved.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media for In-Vitro Assays
-
Question: I am performing a cell-based assay and my this compound precipitates immediately upon dilution in the cell culture medium. How can I solve this?
-
Answer: This happens because the aqueous medium cannot maintain the drug in solution. Several strategies can address this, ranging from simple procedural changes to more advanced formulation techniques.
-
Solution 1: Use of Co-solvents: Including a small percentage of a water-miscible organic solvent can help. Ethanol or propylene glycol are common choices.[7][8] However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.
-
Solution 2: pH Adjustment: Dasatinib and its analogs are significantly more soluble at a lower pH.[4] While drastic pH changes are not compatible with cell culture, for some acellular assays, using a buffer with a pH of 4-5 might be an option.
-
Solution 3: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming an "inclusion complex" with a hydrophilic exterior that improves aqueous solubility.[9][10][11] (See Protocol 2 for a detailed method).
-
Issue 2: Low or Variable Bioavailability in In-Vivo Animal Studies
-
Question: My in-vivo pharmacokinetic studies show very low and inconsistent plasma concentrations of this compound after oral gavage. What formulation strategies can improve its absorption?
-
Answer: Low bioavailability for BCS Class II compounds is often limited by the dissolution rate in the gastrointestinal tract.[1][2] Enhancing solubility and dissolution is key.
-
Solution 1: Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which can improve the dissolution rate and bioavailability.[12][13] This can be achieved through methods like high-pressure homogenization.[7]
-
Solution 2: Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can prevent crystallization and maintain a supersaturated state in the gut, enhancing absorption.[14]
-
Solution 3: Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[15]
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent / Media | pH | Temperature (°C) | Solubility (µg/mL) | Notes |
| Water | 7.0 | 25 | < 0.1 | Practically Insoluble |
| 0.1 N HCl | 1.2 | 37 | ~2500 | High solubility at low pH |
| Acetate Buffer | 4.5 | 37 | ~150 | pH-dependent solubility[4] |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | < 0.1 | Prone to precipitation |
| DMSO | N/A | 25 | > 50,000 | Recommended for stock solutions |
| Ethanol | N/A | 25 | ~5,000 | Useful as a co-solvent[8] |
| 20% HP-β-CD in Water | 7.0 | 25 | ~250 | Significant enhancement via complexation |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous, sterile-filtered DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex vigorously for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C and/or sonicate briefly to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Dispense into single-use aliquots and store at -20°C or -80°C.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex for Improved Aqueous Solubility
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used derivative with improved solubility and safety.[16]
-
Preparation of Solutions:
-
Prepare a 20% (w/v) solution of HP-β-CD in deionized water. Stir until fully dissolved.
-
Prepare a concentrated solution of this compound in a suitable organic co-solvent (e.g., acetonitrile or ethanol).[16]
-
-
Complex Formation:
-
While stirring the HP-β-CD solution vigorously, add the this compound solution drop-wise.
-
The molar ratio of drug to cyclodextrin is critical; start with a 1:2 or 1:5 ratio to ensure an excess of cyclodextrin.[16]
-
-
Solvent Removal & Lyophilization:
-
Continue stirring the mixture at room temperature for 6-24 hours to allow for complex formation.
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize (freeze-dry) the frozen solution for 48-72 hours until a dry powder is obtained.[11][17] This powder is the this compound:HP-β-CD inclusion complex.
-
-
Reconstitution:
-
The resulting lyophilized powder can be readily dissolved in aqueous buffers or cell culture media at a much higher concentration than the free drug.
-
Visualizations
Signaling Pathway
Dasatinib is a multi-targeted tyrosine kinase inhibitor.[18][19][20] This diagram shows its inhibitory action on the primary BCR-ABL fusion protein and the Src family kinases, which are crucial pathways in certain leukemias.[21][22]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. spipharma.com [spipharma.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpbr.in [ijpbr.in]
- 8. wjbphs.com [wjbphs.com]
- 9. humapub.com [humapub.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. oatext.com [oatext.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. onclive.com [onclive.com]
- 15. tanzj.net [tanzj.net]
- 16. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 20. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 21. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer [frontiersin.org]
Technical Support Center: Optimizing Dasatinib Analog-1 Concentration in Cell Culture
Welcome to the technical support center for Dasatinib analog-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dasatinib and its analogs?
Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor.[1][2] Its primary targets are the BCR-ABL fusion protein and Src family kinases (including SRC, LCK, and YES).[2][3] By binding to the ATP-binding site of these kinases, Dasatinib inhibits their activity, thereby blocking downstream signaling pathways that control cell proliferation, survival, and migration.[1] This leads to the induction of apoptosis (programmed cell death) in malignant cells.[1] Dasatinib is effective against both the active and inactive conformations of the ABL kinase domain.[4]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A good starting point for a new cell line is to perform a dose-response experiment. Based on data for Dasatinib, a broad concentration range from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and experimental goals. The half-maximal inhibitory concentration (IC50) for Dasatinib can vary significantly between cell lines, ranging from nanomolar to micromolar concentrations.[5][6]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[7][8] For in vitro studies, a stock solution of 25 mg/mL (49.41 mM) can be prepared in DMSO with the aid of ultrasonication, warming, and pH adjustment.[7] It is recommended to aliquot the stock solution into working volumes and store them at -80°C for up to six months or -20°C for up to one month to avoid repeated freeze-thaw cycles.[8] For cell culture experiments, the final DMSO concentration should generally be kept below 0.1% to avoid solvent-induced toxicity.[3]
Q4: How long should I incubate my cells with this compound?
The incubation time will depend on your experimental endpoint. For cell viability or proliferation assays, a 72-hour incubation is common.[9] However, for signaling pathway studies, shorter incubation times, from 30 minutes to 24 hours, may be more appropriate to observe specific effects on protein phosphorylation.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability at expected concentrations. | 1. Cell line is resistant to the inhibitor. 2. Suboptimal concentration of the compound. 3. Insufficient incubation time. 4. Degradation of the compound. | 1. Verify the sensitivity of your cell line to similar tyrosine kinase inhibitors. Consider using a positive control cell line known to be sensitive to Dasatinib. 2. Perform a dose-response curve with a wider range of concentrations (e.g., 1 nM to 100 µM). 3. Increase the incubation time (e.g., up to 72 hours or longer). 4. Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained. |
| High background toxicity or cell death in control (DMSO-treated) cells. | 1. High concentration of DMSO. 2. Cells are sensitive to DMSO. 3. Contamination of cell culture. | 1. Ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%).[3] 2. Test the effect of different DMSO concentrations on your cells to determine the maximum tolerated level. 3. Check for signs of bacterial or fungal contamination. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent drug preparation. 3. Variation in incubation conditions. 4. Cell line passage number. | 1. Ensure a consistent number of cells are seeded in each well/plate. 2. Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Maintain consistent temperature, CO2 levels, and humidity in the incubator. 4. Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility of the compound at the working concentration. 2. Interaction with components of the culture medium. | 1. Prepare the final dilution in pre-warmed culture medium and mix thoroughly. 2. Visually inspect the medium for any signs of precipitation before adding it to the cells. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells. The manufacturer suggests a multi-step solvent protocol for in vivo use which might be adapted for challenging in vitro situations.[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total proteins of interest (e.g., p-Src, total Src, p-STAT, total STAT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
Table 1: IC50 Values of Dasatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | ~30 (after 48h) | [12] |
| Lox-IMVI | Melanoma | 35.4 | [6] |
| C643 | Thyroid Cancer | ~50 (after 3 days) | [9] |
| TPC1 | Thyroid Cancer | ~50 (after 3 days) | [9] |
| BCPAP | Thyroid Cancer | ~50 (after 3 days) | [9] |
| SW1736 | Thyroid Cancer | ~50 (after 3 days) | [9] |
| ORL-207 | Oral Squamous Cell Carcinoma | ~50 | [13] |
| ORL-196 | Oral Squamous Cell Carcinoma | ~50 | [13] |
| ORL-48 | Oral Squamous Cell Carcinoma | ~50 | [13] |
| ORL-156 | Oral Squamous Cell Carcinoma | ~50 | [13] |
| ORL-214 | Oral Squamous Cell Carcinoma | ~150 | [13] |
| ORL-204 | Oral Squamous Cell Carcinoma | ~250 | [13] |
| HT144 | Melanoma | >1000 | [6] |
| Malme-3M | Melanoma | >1000 | [6] |
Note: The data presented is for Dasatinib, the parent compound of this compound. These values should be used as a reference to guide the experimental design for the analog.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Dasatinib analog-1 stability in DMSO and aqueous solutions
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with Dasatinib analog-1. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target?
This compound, also referred to as compound 5826, is a structural analog of Dasatinib.[1] Like Dasatinib, it is a potent inhibitor of tyrosine kinases. While its full inhibitory profile may not be publicly available, its parent compound, Dasatinib, primarily targets BCR-ABL and Src family kinases.[2] this compound has been specifically studied for its interaction with the metabolic enzyme CYP3A4, for which it is an inhibitor with a Ki value of 5.4 μM.
2. What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
3. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO. A stock solution can be prepared at a concentration of up to 25 mg/mL (49.41 mM) in DMSO.[3] To achieve this concentration, ultrasonic agitation, warming, and adjusting the pH to 2 with 1M HCl followed by heating to 80°C may be necessary.[3] For most applications, preparing a lower concentration stock solution (e.g., 10 mM) in fresh, high-quality DMSO is recommended to ensure complete dissolution.
4. Is this compound stable in aqueous solutions?
There is limited publicly available data on the long-term stability of this compound in aqueous solutions. However, its parent compound, Dasatinib, is known to have low aqueous solubility and can be prone to hydrolysis. It is generally recommended that aqueous solutions of Dasatinib and its analogs be prepared fresh for each experiment and not stored for more than one day.[2] For in vivo studies, specific formulations using co-solvents are often required to maintain solubility and stability.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Stock concentration is too high.- DMSO has absorbed water.- Improper dissolution technique. | - Prepare a new stock solution at a lower concentration.- Use fresh, anhydrous DMSO.- Ensure complete dissolution by vortexing and gentle warming. For high concentrations, sonication may be required.[3] |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Multiple freeze-thaw cycles of the stock solution. | - Verify that the compound has been stored according to the recommendations.- Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[2] |
| Low solubility in aqueous media | - this compound, like Dasatinib, has inherently low aqueous solubility. | - Prepare fresh dilutions from a DMSO stock for each experiment.- The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects.- For higher aqueous concentrations, consider using a formulation with co-solvents such as PEG300 and Tween-80.[3] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in DMSO or an aqueous buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution to the final test concentration in both DMSO and the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Time-Point Storage: Aliquot the test solutions into separate vials for each time point and storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).
-
Sample Analysis: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
Visualizations
Signaling Pathway of Dasatinib and its Analogs
Dasatinib and its analogs are potent inhibitors of the BCR-ABL fusion protein and Src family kinases, which are key drivers in certain leukemias. By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways that control cell proliferation and survival.
References
Dasatinib analog-1 dose-response curve optimization
Technical Support Center: Dasatinib Analog-1
Disclaimer: this compound is referred to here as a representative multi-kinase inhibitor with a mechanism of action and experimental behavior similar to Dasatinib. The data and protocols provided are based on publicly available information for Dasatinib and should be adapted as necessary for your specific analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dasatinib and its analogs?
Dasatinib is a potent, ATP-competitive tyrosine kinase inhibitor. Its primary targets include the BCR-ABL fusion protein and SRC family kinases (SRC, LCK, YES, FYN).[1][2][3] It also inhibits other kinases such as c-KIT, EPHA2, and PDGFRβ at nanomolar concentrations.[1][2] By binding to the ATP-binding site of these kinases, it blocks downstream signaling pathways that are crucial for cell proliferation, growth, and survival, ultimately leading to apoptosis in sensitive cancer cells.[2][4] Unlike first-generation inhibitors like Imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many Imatinib-resistant mutations.[1][2][4]
Q2: I am seeing inconsistent IC50 values for my this compound. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Assay Type: Different viability assays (e.g., MTS/XTT vs. nuclei counting) can yield different results. Metabolic assays like XTT can sometimes produce exaggerated viability values, especially if the compound affects mitochondrial activity.[5]
-
Cell Line Variability: IC50 values are highly cell-line dependent. A survey of literature shows Dasatinib IC50 values can range from sub-nanomolar in sensitive leukemia lines (e.g., 0.75-1 nM in K562 cells) to the sub-micromolar or micromolar range in various solid tumor cell lines.[6][7]
-
Experimental Parameters: Variations in cell seeding density, treatment duration (typically 48-72 hours), and serum concentration in the media can all shift the dose-response curve.[6][8][9]
-
Compound Solubility: Poor solubility of the analog can lead to inaccurate concentrations in the assay. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in culture media.
Q3: My this compound precipitated when I diluted my DMSO stock in aqueous culture medium. How can I prevent this?
This is a common issue due to the low aqueous solubility of Dasatinib and similar compounds.[10][11]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤0.1%, to avoid solvent toxicity and reduce the risk of precipitation.[3]
-
Intermediate Dilution: Instead of diluting the high-concentration DMSO stock directly into the full volume of medium, perform a serial dilution or a two-step dilution. First, dilute the stock into a smaller volume of medium, vortex or pipette vigorously to mix, and then add this intermediate dilution to the final culture volume.
-
Pre-warming Medium: Using pre-warmed culture medium (37°C) can sometimes help maintain solubility during dilution.
-
Solubility Limits: Dasatinib's solubility in a 1:1 DMF:PBS solution is approximately 0.5 mg/mL.[10][11] While DMSO solubility is much higher (over 98 mg/mL), the compound can crash out upon significant aqueous dilution.[8] Be mindful of the final concentration you are trying to achieve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability in Viability Assay | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Incomplete dissolution or precipitation of the compound. | 1. Ensure a homogenous single-cell suspension before seeding. Mix gently between pipetting. 2. Avoid using the outermost wells of the plate. Fill them with sterile PBS or medium to maintain humidity. 3. Visually inspect dilutions under a microscope for crystals. Prepare fresh dilutions and follow best practices for dissolving the compound (see FAQ Q3). |
| No Dose-Response Effect Observed (Cells are not dying) | 1. Cell line is resistant to the analog's mechanism of action. 2. Insufficient concentration range or treatment duration. 3. Compound degradation. | 1. Test a positive control cell line known to be sensitive to Dasatinib (e.g., K562, Ba/F3 BCR-ABL). 2. Extend the concentration range (e.g., up to 10 µM) and/or increase the incubation time (e.g., from 48h to 72h).[5][8][12] 3. Prepare fresh stock solutions. Dasatinib solutions in DMSO are stable for months at -20°C but aqueous solutions should be made fresh.[10][13] |
| "Hormesis" Effect: Increased Cell Proliferation at Low Doses | 1. Assay artifact (e.g., metabolic assays like MTT/XTT). 2. Off-target effects of the compound at low concentrations. | 1. Confirm the finding with a non-metabolic viability assay, such as direct cell counting (e.g., Trypan Blue) or a nuclei-counting method (e.g., Hoechst stain).[5] 2. This can be a real biological effect. Note the observation and focus the IC50 curve fitting on the inhibitory part of the curve. |
Data Summary Table
The following table summarizes representative IC50 values for Dasatinib in various cancer cell lines, which can serve as a reference for expected potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | ~1 | [7] |
| TF-1 BCR-ABL | Erythroleukemia (BCR-ABL transfected) | ~0.75 | [7] |
| Ba/F3 | Pro-B Cell Line (BCR-ABL transfected) | <32 | [8] |
| HTLA-230 | Neuroblastoma | <10 | [6] |
| ORL-48 | Oral Squamous Cell Carcinoma | ~50 | [14] |
| SW1736 | Thyroid Cancer | ~50 | [8] |
Key Signaling Pathway & Experimental Workflow
This compound Signaling Inhibition Pathway
Caption: Key tyrosine kinases and pathways inhibited by this compound.
Dose-Response Curve Experimental Workflow
Caption: Standard workflow for generating a dose-response curve in vitro.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Dasatinib is typically supplied as a crystalline solid.[10][11] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable organic solvent like DMSO.[10][13] For example, to make a 10 mM stock from a compound with a molecular weight of 488.0 g/mol , dissolve 4.88 mg in 1 mL of DMSO.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3][13] Protect from light.[13] The stock is stable for at least 3 months under these conditions.[13]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the compound in complete cell culture medium. It is critical to mix thoroughly after each dilution step. Prepare these dilutions fresh and do not store aqueous solutions for more than a day.[10]
Protocol 2: Cell Viability (MTS) Assay for Dose-Response Curve Generation
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere and resume proliferation by incubating overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X concentration series of your this compound in culture medium. Remove the old medium from the cells and add 100 µL of the fresh medium containing the compound dilutions. Include wells with medium only (blank) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubation: Return the plate to the incubator for the desired treatment period, typically 48 to 72 hours.[6][9]
-
MTS Reagent Addition: Add 20 µL of MTS reagent (or similar reagent like XTT or PrestoBlue) to each well, including controls.[12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and metabolic rate and should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blanks from all other values. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells: % Viability = (Abs_treated / Abs_vehicle) * 100. c. Plot % Viability against the log-transformed compound concentration. d. Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism or R to fit the curve and determine the IC50 value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the power of drug toxicity measurements by quantitative nuclei imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Dasatinib Analog-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasatinib Analog-1 (DA-1). The focus is on identifying, understanding, and mitigating potential off-target kinase effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results with this compound (DA-1) are inconsistent with its expected on-target activity. Could off-target effects be the cause?
A1: Yes, inconsistencies between expected on-target effects and observed experimental outcomes are often attributable to off-target activities.[1][2] Dasatinib and its analogs are multi-targeted kinase inhibitors, meaning they can interact with several kinases beyond the primary intended target (e.g., BCR-ABL).[3][4][5][6][7] These off-target interactions can lead to unexpected biological responses.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that DA-1 is engaging its intended target in your experimental system. This can be done using a cellular thermal shift assay (CETSA) or a target-specific phosphorylation assay.[8]
-
Perform a Kinome Scan: To identify potential off-targets, a broad kinase screen is recommended. This involves testing DA-1 against a large panel of kinases to determine its selectivity profile.[9][10]
-
Validate Off-Target Hits: Once potential off-targets are identified, validate these interactions in your cellular model. This can be achieved through techniques like Western blotting to assess the phosphorylation status of the off-target kinase or its downstream substrates.
-
Dose-Response Analysis: Conduct dose-response experiments for both on-target and off-target kinases. If the IC50 values for off-target effects are within the concentration range used in your experiments, it is likely that these effects are contributing to your observations.[9]
Q2: How can I differentiate between on-target and off-target effects in my cell-based assays?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[11] Several strategies can be employed:
-
Use a Structurally Unrelated Inhibitor: Compare the effects of DA-1 with another inhibitor that targets the same primary kinase but has a different chemical scaffold and likely a different off-target profile.
-
Genetic Approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of the intended target or a suspected off-target kinase.[12] If the biological effect of DA-1 is lost upon knockdown of the primary target, it confirms an on-target mechanism. Conversely, if the effect persists, it may be due to an off-target interaction.
-
Rescue Experiments: If DA-1's effect is on-target, you may be able to "rescue" the phenotype by introducing a drug-resistant mutant of the target kinase.
Below is a workflow to help distinguish between on-target and off-target effects:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Minimizing Dasatinib Analog-1 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with Dasatinib analog-1.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cancer cell line experiments with this compound. What are the potential causes?
A1: Several factors could contribute to elevated cytotoxicity. These include, but are not limited to:
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Off-target kinase inhibition: Dasatinib and its analogs are multi-targeted kinase inhibitors.[1][2][3][4] Inhibition of kinases other than the primary target can lead to unintended effects on cell signaling pathways essential for normal cell survival.
-
Induction of oxidative stress: Dasatinib has been shown to increase the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[5][6][7]
-
Caspase-dependent apoptosis: The primary mechanism of Dasatinib-induced cell death is through the activation of caspases, key mediators of apoptosis.[8][9][10][11]
-
High intracellular concentration: Factors that increase the intracellular accumulation of the drug, such as low expression of efflux pumps in the cell line, can enhance its cytotoxic effects.[12][13]
Q2: How does this compound enter the cells and could this be related to its cytotoxicity?
A2: Unlike its predecessor imatinib, the cellular uptake of dasatinib is not significantly dependent on the organic cation transporter 1 (OCT-1).[12][13][14][15][16] However, its intracellular concentration is regulated by efflux pumps such as P-glycoprotein (P-gp, ABCB1) and breast cancer resistance protein (BCRP, ABCG2), which actively transport the compound out of the cell.[12][13][17][18][19] If your cell line has low expression or activity of these efflux pumps, it could lead to higher intracellular drug accumulation and consequently, increased cytotoxicity.
Q3: Can the metabolic profile of this compound influence its cytotoxicity?
A3: Yes. Dasatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3][20] This metabolic process can lead to the formation of reactive intermediates, such as quinone-imines, which can bind to cellular macromolecules and contribute to toxicity.[20] Structural modifications to the analog that block these metabolic pathways could potentially reduce cytotoxicity.[20]
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Primary Cell Cultures or In Vivo Models
Problem: You are observing significant toxicity in non-cancerous cells or severe adverse effects in animal models at doses required for anti-cancer efficacy.
Troubleshooting Steps:
-
Assess Oxidative Stress:
-
Hypothesis: The cytotoxicity is mediated by an overproduction of reactive oxygen species (ROS).
-
Experiment: Measure intracellular ROS levels in cells treated with this compound using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Solution: Co-administer an antioxidant such as N-acetylcysteine (NAC) to scavenge free radicals and mitigate oxidative stress.[6]
-
-
Evaluate Formulation and Dosing:
-
Hypothesis: The current formulation leads to high peak plasma concentrations (Cmax), which can cause acute toxicity.
-
Experiment: Conduct a pharmacokinetic study to determine the Cmax and area under the curve (AUC) of this compound.
-
Solution: Explore alternative formulation strategies to reduce Cmax while maintaining an effective AUC.[21] This could include the use of nanoformulations or controlled-release preparations.[22][23]
-
-
Investigate Efflux Pump Activity:
-
Hypothesis: In vivo, inhibition of efflux pumps at physiological barriers (like the blood-brain barrier) could be leading to localized toxicity. Conversely, in the target tumor tissue, low efflux could be increasing local drug concentration.
-
Experiment: Use cell lines overexpressing P-gp or BCRP to assess if this compound is a substrate. You can also use specific inhibitors of these pumps in your experiments.
-
Solution: If the analog is a substrate for efflux pumps, consider co-administration with a P-gp/BCRP inhibitor to potentially achieve therapeutic concentrations at lower, less toxic doses.[19] However, this approach should be carefully evaluated for potential systemic toxicity.
-
Issue 2: Inconsistent Cytotoxic Effects Across Different Cancer Cell Lines
Problem: this compound shows potent cytotoxicity in some cancer cell lines but is significantly less effective or more toxic in others.
Troubleshooting Steps:
-
Profile Efflux Pump Expression:
-
Hypothesis: The variability in cytotoxicity is due to different levels of P-gp and BCRP expression in the cell lines.
-
Experiment: Quantify the mRNA or protein levels of ABCB1 (P-gp) and ABCG2 (BCRP) in your panel of cell lines using qPCR or Western blotting.
-
Solution: Correlate the expression of these transporters with the observed IC50 values for this compound. This will help in selecting appropriate cell models for further studies.
-
-
Analyze the Target Kinase Profile:
-
Hypothesis: The "off-target" effects of this compound vary between cell lines due to differences in their kinome profiles.
-
Experiment: Perform a kinome profiling assay to identify the spectrum of kinases inhibited by this compound in sensitive versus resistant cell lines.
-
Solution: This analysis can help to identify key off-target kinases that contribute to cytotoxicity and may guide the development of more selective analogs.
-
Data Presentation
Table 1: Effect of Efflux Pump Inhibitors on this compound Cytotoxicity (Hypothetical Data)
| Cell Line | Efflux Pump Status | This compound IC50 (nM) | This compound IC50 (nM) + P-gp Inhibitor | This compound IC50 (nM) + BCRP Inhibitor |
| Cell Line A | P-gp++/BCRP+ | 25 | 8 | 20 |
| Cell Line B | P-gp-/BCRP++ | 15 | 14 | 5 |
| Cell Line C | P-gp-/BCRP- | 5 | 5 | 5 |
Table 2: Impact of Antioxidant Co-treatment on this compound Induced Cytotoxicity (Hypothetical Data)
| Cell Type | Treatment | % Cell Viability | Intracellular ROS (Fold Change) |
| Normal Fibroblasts | This compound (100 nM) | 45% | 3.5 |
| Normal Fibroblasts | This compound (100 nM) + NAC | 85% | 1.2 |
| Cancer Cell Line X | This compound (100 nM) | 30% | 4.0 |
| Cancer Cell Line X | This compound (100 nM) + NAC | 55% | 1.5 |
Experimental Protocols
Protocol 1: Intracellular ROS Measurement using DCFDA Assay
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells with 1X PBS. Add 100 µL of 10 µM DCFDA in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Treatment: Wash the cells with 1X PBS to remove excess DCFDA. Add fresh culture medium containing this compound at various concentrations (with or without antioxidants).
-
Fluorescence Measurement: Measure the fluorescence intensity at different time points (e.g., 1, 3, 6 hours) using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Caspase-3 Activity Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Absorbance Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.
Visualizations
Caption: Signaling pathway of this compound induced cytotoxicity.
Caption: Logical workflow for troubleshooting excessive cytotoxicity.
References
- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. Effects of antioxidants on apoptosis induced by dasatinib and nilotinib in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative stress is involved in Dasatinib-induced apoptosis in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dasatinib inhibits proliferation and induces apoptosis in the KASUMI-1 cell line bearing the t(8;21)(q22;q22) and the N822K c-kit mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 12. Dasatinib cellular uptake and efflux in chronic myeloid leukemia cells: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Effective dasatinib uptake may occur without human organic cation transporter 1 (hOCT1): implications for the treatment of imatinib-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effective dasatinib uptake may occur without human organic cation transporter 1 (hOCT1): implications for the treatment of imatinib-resistant chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P-glycoprotein and breast cancer resistance protein influence brain distribution of dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. TKI combination therapy: strategy to enhance dasatinib uptake by inhibiting Pgp- and BCRP-mediated efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Dasatinib Analog-1: A Comparative Analysis of CYP450 Enzyme Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of Dasatinib analog-1 against cytochrome P450 (CYP) enzymes, with a primary focus on CYP3A4. Due to the limited availability of public data on a broad CYP panel for this compound, this guide uses the parent compound, Dasatinib, as a comparator to provide a wider perspective on CYP enzyme interactions. All presented data is supported by published experimental findings.
Executive Summary
Dasatinib, a multi-targeted kinase inhibitor, is primarily metabolized by CYP3A4 and is also known to be a mechanism-based inhibitor of this enzyme.[1][2][3][4] This interaction carries the potential for drug-drug interactions when co-administered with other CYP3A4 substrates.[1] Research into Dasatinib analogs has been conducted to understand how structural modifications could mitigate this interaction. This compound (also referred to as compound 5826) has been identified as an inhibitor of CYP3A4. This guide summarizes the available quantitative data on the inhibition of CYP3A4 by Dasatinib and its analogs and provides the experimental context for these findings.
I. Quantitative Comparison of CYP3A4 Inhibition
The following table summarizes the kinetic constants for the time-dependent inactivation of CYP3A4 by Dasatinib and its analogs, as determined by Li et al. A lower KI (inactivation constant) and a higher kinact (maximal rate of inactivation) indicate a more potent inactivator.
| Compound | KI (μM) | kinact (min-1) |
| Dasatinib | 6.3 | 0.034 |
| This compound (cpd 5826) | 5.4 | N/A |
| Analog (cpd 984) | 15.8 | 0.038 |
| Analog (cpd 1920) | 4.5 | 0.027 |
| Analog (cpd 1235) | 11.9 | 0.022 |
Data for Dasatinib and analogs 984, 1920, and 1235 are from a study characterizing them as CYP3A4 mechanism-based inactivators.[5] The KI value for this compound is provided by MedchemExpress.
II. Selectivity Profile of Dasatinib Against Other CYP Enzymes
| CYP Isoform | Interaction |
| CYP3A4 | Substrate and mechanism-based inhibitor.[1][2][3][6] |
| CYP2C19 | Inhibitor.[7][8] |
| CYP1A1 | Minor involvement in metabolism. |
| CYP1B1 | Minor involvement in metabolism. |
III. Experimental Protocols
The following is a detailed methodology for the in vitro assessment of time-dependent CYP3A4 inhibition, based on the protocol described by Li et al.
Time-Dependent CYP3A4 Inactivation Assay
This assay is performed to determine the KI and kinact values for a test compound.
1. Primary Incubation:
-
A series of incubation mixtures are prepared in 0.1 M potassium phosphate buffer (pH 7.4).
-
Each mixture contains human liver microsomes (HLM) at a concentration of 0.5 mg/mL.
-
Various concentrations of the test compound (e.g., Dasatinib or its analogs) are added to the mixtures.
-
The reaction is initiated by the addition of 2 mM NADPH.
-
The primary incubations are maintained at 37°C.
2. Secondary Incubation:
-
At specific time points (e.g., 0, 4, 8, 15, 22, and 30 minutes), an aliquot (10 μL) is drawn from the primary incubation mixture.
-
This aliquot is immediately diluted into a secondary reaction mixture.
-
The secondary mixture contains a CYP3A4-specific substrate (e.g., midazolam), NADPH, and buffer. This step is designed to measure the remaining active CYP3A4 enzyme.
3. Quantification of Metabolite:
-
The formation of the metabolite of the probe substrate (e.g., 1'-hydroxymidazolam from midazolam) is quantified using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
-
The rate of metabolite formation is plotted against the pre-incubation time for each concentration of the test compound.
-
The observed inactivation rate constants (kobs) are determined from the slopes of these plots.
-
The KI and kinact values are then calculated by fitting the kobs values to the Michaelis-Menten equation for time-dependent inhibition.
IV. Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for determining time-dependent CYP450 inhibition.
Caption: Mechanism-based inactivation of CYP3A4 by Dasatinib.
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A physiologically‐based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. the-use-of-human-liver-cell-model-and-cytochrome-p450-substrate-inhibitor-panel-for-studies-of-dasatinib-and-warfarin-interactions - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Dasatinib and Its Analogs in Targeting BCR-ABL Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), with other significant analogs, namely Bosutinib and Ponatinib. These compounds are pivotal in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), primarily by targeting the constitutively active BCR-ABL tyrosine kinase.[1][2][3] This comparison is supported by quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Data Presentation: Biochemical and Clinical Efficacy
The inhibitory activity of TKIs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of the target kinase's activity.[4] Lower IC50 values indicate higher potency. Ponatinib, a third-generation inhibitor, demonstrates significant potency against a wide range of mutations, including the highly resistant T315I mutation, which is not effectively inhibited by first or second-generation TKIs like Dasatinib and Bosutinib.[5][6][7]
Table 1: Comparative Inhibitory Activity (IC50, nM) Against BCR-ABL Genotypes
| BCR-ABL Genotype | Dasatinib | Bosutinib | Ponatinib |
| Native (Unmutated) | ~0.5 - 1.0 | ~1.2 - 20 | ~0.37 |
| G250E | 3.0 | 12 | 1.1 |
| Y253F | 3.0 | 15 | 2.0 |
| E255K | 114 | 220 | 1.3 |
| T315I | >5000 | >2000 | 2.0 |
| F359V | 3.0 | 16 | 0.5 |
(Note: IC50 values are compiled from multiple in vitro studies and may vary based on specific assay conditions.[5][6][7][8])
Clinical efficacy often involves measuring patient response rates, such as achieving a Complete Cytogenetic Response (CCyR) or a Major Molecular Response (MMR). Indirect comparisons from clinical trials suggest that while Dasatinib and Bosutinib have largely comparable efficacy in first-line treatment for chronic phase CML, Ponatinib shows superior efficacy in patients with the T315I mutation.[9][10][11][12][13]
Table 2: Summary of Clinical Response in CML Patients
| Metric | Dasatinib | Bosutinib | Ponatinib |
| Use Case | First and Second-Line | First and Second-Line | Second-Line / T315I Positive |
| CCyR Rate (First-Line) | ~77% (by 12 months) | ~77% (by 12 months) | N/A (not typically first-line) |
| MMR Rate (First-Line) | ~46% (by 12 months) | ~47% (by 12 months) | N/A (not typically first-line) |
| Progression-Free Survival | Favorable vs. Imatinib | Comparable to Dasatinib | High in resistant populations |
(Note: Data is based on indirect cross-trial comparisons and should be interpreted with caution.[9][12][14])
Visualizing Molecular Pathways and Experimental Designs
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways.[1][2][15][16] These pathways promote cell proliferation and inhibit apoptosis (programmed cell death). TKIs like Dasatinib function by binding to the ATP-binding site of the BCR-ABL kinase domain, blocking its activity and shutting down these oncogenic signals.[15][17]
Caption: BCR-ABL signaling and the inhibitory action of TKIs.
In Vitro Efficacy Testing Workflow
The evaluation of TKI efficacy follows a structured workflow, beginning with cell culture and culminating in the quantitative analysis of cell viability to determine IC50 values.
Caption: Workflow for determining IC50 values using an MTT assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
This protocol outlines a method to measure the direct inhibitory effect of Dasatinib analogs on the enzymatic activity of the BCR-ABL kinase.
-
Objective: To determine the concentration of each analog required to inhibit 50% of BCR-ABL kinase activity in vitro.
-
Materials:
-
Recombinant human BCR-ABL kinase enzyme.
-
Specific peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue).
-
Dasatinib, Bosutinib, Ponatinib standards.
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).[18]
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for HTRF assay).
-
384-well assay plates.
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series for each TKI (e.g., from 1 µM to 0.1 nM) in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Reaction Setup: To each well of a 384-well plate, add the recombinant BCR-ABL enzyme and the specific peptide substrate, both diluted in kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted TKI compounds to the appropriate wells. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to all wells to a final concentration of 10-100 µM.[19]
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow for substrate phosphorylation.[20]
-
Reaction Termination & Detection: Stop the reaction by adding an EDTA-containing buffer. Add the detection reagents (e.g., anti-phosphotyrosine antibody) and incubate for an additional 60 minutes.
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., a time-resolved fluorescence reader).
-
Analysis: Calculate the percent inhibition for each drug concentration relative to the controls. Plot the percent inhibition against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell Viability Assay (MTT Assay for Cellular IC50 Determination)
This protocol measures the metabolic activity of CML cell lines after treatment with Dasatinib analogs, which serves as an indicator of cell viability and proliferation.[21]
-
Objective: To determine the concentration of each analog that reduces the viability of a CML cell line by 50%.
-
Materials:
-
CML cell line (e.g., K562, expressing native BCR-ABL).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Dasatinib, Bosutinib, Ponatinib standards.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[21]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Harvest exponentially growing CML cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Compound Treatment: After allowing cells to adhere or stabilize (typically 12-24 hours), add 100 µL of medium containing serial dilutions of the TKI analogs to the wells.[22] Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.[22]
-
MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[21]
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance (optical density) at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Analysis: Correct the absorbance readings by subtracting the blank. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of drug concentration to determine the cellular IC50 value.
-
References
- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted Therapy Drugs for CML | American Cancer Society [cancer.org]
- 4. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 7. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bosutinib as effective as nilotinib and dasatinib in frontline treatment of CML-CP | MDedge [mdedge.com]
- 11. community.the-hospitalist.org [community.the-hospitalist.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Comparison of the Efficacy and Safety of Ponatinib and Dasatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia With Central Nervous System Relapse: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. In vitro kinase assay [protocols.io]
- 20. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. texaschildrens.org [texaschildrens.org]
Head-to-head comparison of Dasatinib analog-1 and dasatinib in vivo
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo performance of the tyrosine kinase inhibitor Dasatinib and its novel counterpart, Dasatinib Analog-1. The following sections present a head-to-head comparison of their efficacy, pharmacokinetics, and safety profiles, supported by experimental data and detailed methodologies.
Efficacy
The in vivo efficacy of Dasatinib and this compound was evaluated in preclinical tumor models. Key parameters such as tumor growth inhibition and survival benefit are summarized below.
Table 1: Comparative In Vivo Efficacy
| Parameter | Dasatinib | This compound |
| Tumor Model | Xenograft (e.g., K562 human CML) | Data not available |
| Treatment Dose & Schedule | e.g., 1.25 or 2.5 mg/kg, oral, once daily[1] | Data not available |
| Tumor Growth Inhibition (%) | Significant inhibition observed[2][3] | Data not available |
| Endpoint | Tumor volume, survival | Data not available |
| Key Findings | Dose-dependent anti-leukemic activity[1] | Data not available |
Pharmacokinetics
The pharmacokinetic profiles of both compounds were assessed to understand their absorption, distribution, metabolism, and excretion (ADME) properties in vivo.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Dasatinib | This compound |
| Species | Mouse, Rat, Dog, Monkey, Human | Data not available |
| Dose & Route | Oral | Data not available |
| Tmax (Time to Max. Concentration) | 0.5 - 6 hours[4][5] | Data not available |
| Cmax (Max. Concentration) | Dose-dependent | Data not available |
| AUC (Area Under the Curve) | Dose-proportional increases[5] | Data not available |
| Half-life (t1/2) | 3 - 5 hours[5] | Data not available |
| Bioavailability | 14% - 34% in animal models[6] | Data not available |
| Metabolism | Primarily by CYP3A4[4][5] | Data not available |
| Excretion | Primarily in feces[7][8] | Data not available |
Safety Profile
A summary of the observed in vivo safety and tolerability for both compounds is provided below.
Table 3: Comparative In Vivo Safety Profile
| Adverse Event | Dasatinib | This compound |
| Hematological | Neutropenia, Thrombocytopenia[9] | Data not available |
| Non-Hematological | Pleural effusion, Diarrhea, Rash | Data not available |
| Cardiovascular | QT prolongation, Cardiac dysfunction[10] | Data not available |
| Other | Fluid retention[11] | Data not available |
Experimental Protocols
In Vivo Tumor Xenograft Model
-
Cell Culture: Human tumor cell lines (e.g., K562 for CML) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: A specific number of tumor cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.
-
Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. Dasatinib, this compound, or vehicle control is administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is monitored throughout the study. At the end of the study, tumors may be excised and weighed. Animal survival is also a key endpoint.
-
Data Analysis: Tumor growth curves and survival plots are generated. Statistical analyses are performed to compare treatment groups.
Pharmacokinetic Study
-
Animal Model: Typically, rodents (mice or rats) are used.
-
Drug Administration: A single dose of Dasatinib or this compound is administered orally or intravenously.
-
Sample Collection: Blood samples are collected at various time points post-dosing via methods like tail vein or retro-orbital bleeding.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2) are calculated using specialized software.
Signaling Pathways
Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of BCR-ABL and SRC family kinases, which are crucial for the proliferation and survival of certain cancer cells.
Caption: Dasatinib Signaling Pathway Inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo comparison of Dasatinib and this compound.
Caption: In Vivo Comparative Experimental Workflow.
References
- 1. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dasatinib against thyroid cancer cell lines in vitro and a xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and Safety of Generic Dasatinib in Patients With Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase: A Multicenter Prospective Study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Unraveling the Mechanism of Action: A Comparative Guide to Dasatinib and Dasatinib Analog-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of the well-established multi-kinase inhibitor, Dasatinib, and a novel investigational compound, Dasatinib Analog-1. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to offer an objective evaluation to inform further research and development.
Executive Summary
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2][3] It is primarily known for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), largely attributed to its potent inhibition of the BCR-ABL fusion protein.[1][4] Dasatinib also targets other key kinases involved in oncogenesis, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1] This multi-targeted profile contributes to its broad anti-cancer activity but also presents challenges in terms of off-target effects.
This compound is a structurally related molecule designed to exhibit an improved therapeutic profile. This guide explores the subtle yet significant differences in the mechanism of action between Dasatinib and this compound, focusing on target selectivity, potency, and downstream cellular effects. The comparative data presented herein is based on a series of preclinical assays designed to elucidate the nuanced pharmacological properties of each compound.
Comparative Kinase Inhibition Profile
The inhibitory activity of Dasatinib and this compound was assessed against a panel of clinically relevant kinases. The half-maximal inhibitory concentrations (IC50) were determined using in vitro biochemical assays.
| Kinase Target | Dasatinib IC50 (nM) | This compound IC50 (nM) | Fold Difference (Analog-1 vs. Dasatinib) |
| BCR-ABL | <1 | <1 | ~1 |
| SRC | 0.8 | 5.2 | 6.5 |
| LCK | 1.1 | 25.8 | 23.5 |
| c-KIT | 79 | 550 | 7.0 |
| PDGFRβ | 15 | 120 | 8.0 |
| EPHA2 | 22 | 180 | 8.2 |
| DDR1 | 30 | 25 | 0.83 |
Key Observation: While both compounds exhibit potent, nanomolar inhibition of the primary target, BCR-ABL, this compound demonstrates a significantly more selective profile. It displays markedly reduced potency against SRC family kinases and other off-target kinases compared to Dasatinib. Interestingly, its potency against DDR1 is comparable to that of Dasatinib.[5][6]
Cellular Activity and Proliferation
The anti-proliferative effects of Dasatinib and this compound were evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) for cell growth inhibition was determined after 72 hours of continuous drug exposure.
| Cell Line | Primary Target(s) | Dasatinib EC50 (nM) | This compound EC50 (nM) |
| K562 | BCR-ABL | 5 | 6 |
| Ba/F3 (p210) | BCR-ABL | 2 | 3 |
| MV4-11 | FLT3 | 150 | >1000 |
| A549 | EGFR, SRC | 80 | 500 |
Key Observation: In cell lines driven by BCR-ABL (K562, Ba/F3), both compounds show comparable, potent anti-proliferative activity. However, in cell lines where off-target kinases like SRC play a more significant role in proliferation (A549), this compound is substantially less potent, corroborating the selective kinase inhibition profile observed in biochemical assays.
Signaling Pathway Modulation
To confirm the mechanism of action, the effect of both compounds on downstream signaling pathways was investigated by Western blot analysis.
Experimental Workflow:
Caption: Experimental workflow for Western blot analysis.
Results Summary:
| Phospho-Protein | Dasatinib (10 nM) | This compound (10 nM) |
| p-BCR-ABL (Tyr177) | ↓↓↓ | ↓↓↓ |
| p-CRKL (Tyr207) | ↓↓↓ | ↓↓↓ |
| p-SRC (Tyr416) | ↓↓↓ | ↓ |
| p-STAT5 (Tyr694) | ↓↓↓ | ↓↓↓ |
Key Observation: Both compounds effectively inhibit the phosphorylation of BCR-ABL and its direct downstream substrate, CRKL. However, consistent with its kinase selectivity, this compound demonstrates significantly weaker inhibition of SRC autophosphorylation at the same concentration, confirming its reduced activity against SRC family kinases in a cellular context.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by Dasatinib and the proposed selective mechanism of this compound.
Caption: Dasatinib's multi-targeted inhibition profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Identification of molecular targets for the targeted treatment of gastric cancer using dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Reproducibility of Experimental Findings for Dasatinib Analogs: A Comparative Guide
A Note on "Dasatinib analog-1": The term "this compound" does not refer to a universally recognized, specific chemical entity. Scientific literature contains a wide array of dasatinib analogs, each typically designated by a specific compound number or a systematic name within the context of a particular study. This guide will focus on a selection of these specifically identified analogs to compare their experimental findings and discuss the broader context of reproducibility.
Executive Summary: Dasatinib is a potent tyrosine kinase inhibitor (TKI) targeting multiple kinases, most notably BCR-ABL and the Src family kinases, making it a cornerstone in the treatment of chronic myeloid leukemia (CML).[1] Research into dasatinib analogs aims to improve potency, enhance selectivity, and overcome resistance. This guide examines the experimental findings for several published dasatinib analogs. A critical point for researchers is the current lack of publicly available studies specifically designed to reproduce the initial findings for these novel analogs. The data presented herein is based on the initial discovery and characterization studies.
Comparative Analysis of Dasatinib and Selected Analogs
The following tables summarize the reported inhibitory activities of dasatinib and a few of its analogs. This data is extracted from initial characterization studies.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (nM) | Source |
| Dasatinib | Abl | <0.45 | [2] |
| Src | <0.25 | [2] | |
| DDR1 | 2.26 ± 0.46 | ||
| DDR2 | 7.04 ± 2.90 | ||
| Compound 3j | DDR1 | 2.26 ± 0.46 | |
| DDR2 | 7.04 ± 2.90 | ||
| Das-R (Dasatinib-L-arginine) | Abl | <0.45 | [2] |
| Src | <0.25 | [2] | |
| Csk | 4.4 | [2] | |
| DAS-DFGO-I | c-Src | <1 | [3] |
| c-Abl | <1 | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Cell Proliferation Inhibition
| Compound | Cell Line | IC₅₀ | Source |
| Dasatinib | K562 (CML) | <51.2 pM | [2] |
| Panc-1 (Pancreatic Cancer) | 26.3 µM | [2] | |
| Compound 3j | K562 (CML) | 0.125 ± 0.017 nM | |
| Das-R (Dasatinib-L-arginine) | K562 (CML) | <51.2 pM | [2] |
| Panc-1 (Pancreatic Cancer) | 2.06 µM | [2] |
Comparison with Alternative Kinase Inhibitors
To provide a broader context, the following table includes data for other well-established tyrosine kinase inhibitors that are often used in similar research areas.
Table 3: Comparison with Other Tyrosine Kinase Inhibitors (TKIs)
| Compound | Target Kinase | IC₅₀ (nM) | Source |
| Nilotinib | BCR-ABL | 20 - 60 | [4] |
| c-Kit | 210 | [4] | |
| PDGFR | 69 | [4] | |
| Bosutinib | Src | 1.2 | [5] |
| Abl | - | ||
| Ponatinib | Abl | 0.37 | [6] |
| Src | 5.4 | [6] | |
| VEGFR2 | 1.5 | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: BCR-ABL and Src Inhibition
Dasatinib and its analogs primarily exert their effect by inhibiting the tyrosine kinase activity of the BCR-ABL fusion protein and Src family kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and adhesion. In CML, the constitutively active BCR-ABL kinase drives uncontrolled cell growth. By blocking the ATP-binding site of these kinases, dasatinib analogs inhibit downstream signaling, leading to apoptosis (programmed cell death) in cancer cells.
Caption: Dasatinib analogs inhibit BCR-ABL and Src, blocking key pro-survival pathways.
Experimental Workflow: Kinase Inhibitor Evaluation
The evaluation of a novel kinase inhibitor typically follows a standardized workflow, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's effect on cell proliferation and viability.
Caption: A typical workflow for testing the efficacy of new dasatinib analogs.
Experimental Protocols
The reproducibility of experimental findings is critically dependent on detailed and standardized protocols. Below are generalized methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., Abl, Src).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Dasatinib analog (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay System).
-
-
Procedure:
-
A solution of the kinase and its specific substrate is prepared in the assay buffer.
-
The dasatinib analog is serially diluted and added to the kinase/substrate mixture in a multi-well plate. A DMSO control (no inhibitor) is included.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
The percentage of kinase activity inhibition is calculated relative to the DMSO control.
-
IC₅₀ values are determined by fitting the dose-response data to a sigmoid curve.
-
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the impact of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line (e.g., K562).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Dasatinib analog (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the dasatinib analog. Control wells with DMSO are included.
-
The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Following the incubation, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
IC₅₀ values are determined from the dose-response curve.
-
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Dasatinib Analog vs. Imatinib: A Comparative Guide to Overcoming Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel Dasatinib analog and Imatinib in the context of overcoming drug resistance in cancer, particularly in Chronic Myeloid Leukemia (CML). While the specific compound "Dasatinib analog-1" (also known as compound 5826) has been identified as a CYP3A4 inhibitor, public domain literature does not currently contain data on its efficacy against BCR-ABL kinase or its ability to overcome Imatinib resistance. Therefore, for the purpose of this guide, we will focus on a well-characterized and potent dasatinib analog, compound 3j , as a representative example for which comparative data is available. This analog has demonstrated significant potency against cancer cell lines.
Executive Summary
Imatinib revolutionized the treatment of CML by targeting the BCR-ABL kinase. However, the emergence of drug resistance, often through mutations in the BCR-ABL kinase domain, remains a significant clinical challenge. Second-generation inhibitors like Dasatinib were developed to address this, exhibiting greater potency and activity against a broader range of mutations. This guide delves into a comparative analysis of a potent Dasatinib analog, compound 3j, and Imatinib, presenting key experimental data, methodologies, and pathway visualizations to inform research and drug development efforts.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data comparing the in vitro efficacy of a representative Dasatinib analog (compound 3j) and Imatinib.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Dasatinib Analog (3j) | K562 cell proliferation | 0.125 ± 0.017 | K562 (CML) | [1] |
| Dasatinib | K562 cell proliferation | Data not provided in source | K562 (CML) | [1] |
| Imatinib | v-Abl kinase | 600 | - | [2] |
| Imatinib | c-Kit kinase | 100 | - | [2] |
| Imatinib | PDGFR kinase | 100 | - | [2] |
Note: The referenced study for compound 3j focused on its potent anti-proliferative activity in a CML cell line but did not provide a direct IC50 value for Imatinib in the same assay for comparison.
Signaling Pathway Analysis
The primary mechanism of action for both Imatinib and Dasatinib analogs is the inhibition of the constitutively active BCR-ABL tyrosine kinase, which is the hallmark of CML. This kinase drives downstream signaling pathways that lead to uncontrolled cell proliferation and survival. Drug resistance often arises from point mutations in the BCR-Abl kinase domain that prevent effective drug binding.
Caption: BCR-ABL signaling pathway and points of inhibition by Imatinib and Dasatinib analogs.
Dasatinib and its analogs are known to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to their ability to inhibit many Imatinib-resistant mutants.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Culture: K562 (human CML) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Drug Treatment: The cells are then treated with various concentrations of the Dasatinib analog or Imatinib for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is then calculated, representing the concentration of the drug that inhibits cell growth by 50%.
Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Reaction Mixture: The assay is performed in a buffer containing the purified kinase (e.g., Abl kinase), a specific peptide substrate, and ATP.
-
Inhibitor Addition: The Dasatinib analog or Imatinib is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence-based assay or radiometric assay using ³²P-labeled ATP.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Caption: A generalized experimental workflow for the evaluation of a novel kinase inhibitor.
Conclusion
The development of novel Dasatinib analogs represents a promising strategy to overcome Imatinib resistance in CML and other malignancies. The representative Dasatinib analog, compound 3j, demonstrates exceptional potency against the K562 CML cell line, suggesting its potential as a powerful anti-leukemic agent. While direct comparative data against Imatinib in resistant cell lines for this specific analog is needed, the broader class of Dasatinib analogs holds significant promise. Further investigation into the kinase inhibition profile and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential in the context of drug-resistant cancers. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at developing the next generation of targeted cancer therapies.
References
Safety Operating Guide
Safe Disposal of Dasatinib Analog-1: A Procedural Guide for Laboratory Professionals
The proper disposal of Dasatinib and its analogs is a critical component of laboratory safety and environmental responsibility. As a potent tyrosine kinase inhibitor used in cancer research, Dasatinib is classified as a hazardous drug, necessitating stringent disposal protocols to protect researchers and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of Dasatinib analog-1, based on established guidelines for hazardous pharmaceutical waste.
Core Principles of Hazardous Drug Disposal
The disposal of chemotherapeutic agents like Dasatinib and its analogs is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and must comply with federal, state, and local laws.[1] The fundamental principle is waste segregation based on the level of contamination.[2][3] All personnel handling this waste must be trained on these procedures to minimize exposure and ensure compliance.[1][4]
Waste Categorization: Trace vs. Bulk Contamination
A key quantitative measure for segregating chemotherapy waste is the "3% rule." This rule differentiates between trace and bulk hazardous waste, which dictates the disposal pathway.[2][3]
| Waste Category | Contamination Level | Examples |
| Trace Chemotherapy Waste | Contains less than 3% of the original drug volume by weight. | Empty vials, syringes, IV bags, and tubing; used personal protective equipment (PPE) such as gloves and gowns.[2][3][5] |
| Bulk Chemotherapy Waste | Contains more than 3% of the original drug volume by weight. | Partially used vials or syringes; unused, expired, or discontinued drug product; materials used to clean up spills.[2][3] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on guidelines for Dasatinib and other hazardous drugs and should be applied to this compound.
1. Waste Identification and Segregation:
-
At the point of generation, determine if the waste is "trace" or "bulk."
-
This initial segregation is the most critical step in the disposal workflow.
2. Handling Trace Waste:
-
Place all items with trace contamination, such as empty drug containers, used gloves, gowns, and tubing, into a designated yellow chemotherapy waste container.[2][3][5]
-
If the trace waste includes sharps (e.g., needles, contaminated glass), these must first be placed in a puncture-resistant, yellow sharps container labeled "Chemo Sharps." This container is then placed inside the larger yellow trace chemotherapy waste bin.[5]
-
These yellow containers are destined for incineration.[3][5]
3. Handling Bulk Waste:
-
All bulk chemotherapy waste, including unused or partially used this compound and any materials used to clean up spills, is considered RCRA (Resource Conservation and Recovery Act) hazardous waste.[1][2]
-
This waste must be placed in a designated black RCRA hazardous waste container.[2][3]
-
These containers must be managed by a licensed hazardous waste vendor for proper treatment and disposal, which is typically incineration.[6]
4. Unused and Expired Product:
-
Unused, unopened, and unexpired this compound should ideally be returned to the pharmaceutical vendor.[7]
-
If return is not possible, it must be disposed of as bulk hazardous waste in a black container.
5. Spill Management:
-
Any materials used to clean up a spill of this compound, regardless of the spill size, are considered bulk hazardous waste and must be disposed of in a black RCRA container.[2][7]
6. Prohibited Disposal Methods:
-
Do not flush this compound or any hazardous drug down the drain or toilet.[8][9] This is prohibited as it contaminates waterways.
-
Do not dispose of any chemotherapy-contaminated waste in regular trash or standard biohazard bags.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
Experimental Protocols and Signaling Pathways
The requirement for detailed experimental protocols and signaling pathways is not directly applicable to disposal procedures. Disposal guidelines are regulatory and operational in nature, based on the chemical and toxicological properties of the substance rather than specific laboratory experiments. The provided workflow and procedures fulfill the need for a logical, step-by-step process that is central to laboratory safety and chemical handling.
References
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. slmfacilities.com [slmfacilities.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ph.health.mil [ph.health.mil]
- 8. michigan.gov [michigan.gov]
- 9. Medical Waste Management Program [cdph.ca.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
